molecular formula C12H14O2 B012214 Cyclobutyl 4-methoxyphenyl ketone CAS No. 100121-80-0

Cyclobutyl 4-methoxyphenyl ketone

Cat. No.: B012214
CAS No.: 100121-80-0
M. Wt: 190.24 g/mol
InChI Key: ZFYOOJLCJQTVHL-UHFFFAOYSA-N
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Description

Cyclobutyl 4-methoxyphenyl ketone (CAS 100121-80-0) is a ketone-based organic compound with the molecular formula C 12 H 14 O 2 and a molecular weight of 190.24 g/mol. This compound features a cyclobutane ring directly linked to a 4-methoxyphenyl group via a ketone functional group, making it a valuable scaffold in modern synthetic and medicinal chemistry research. A significant application of this compound is as a key precursor in the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, an emerging scaffold in medicinal chemistry. These structures are prized for their unique puckered geometry and rigidity, which can enhance pharmacological properties such as metabolic stability and binding efficiency in small-molecule drug candidates. The compound serves as a starting material in a sequential C–H/C–C functionalization strategy to access valuable cis-γ-functionalized cyclobutyl ketones. This process involves a photochemical Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a ligand-enabled, palladium-catalyzed C–C cleavage/functionalization. This methodology enables the stereospecific installation of diverse aryl, heteroaryl, alkenyl, and alkynyl groups at the γ-position of the cyclobutane ring, producing building blocks that are otherwise challenging to access. The resulting 1,3-disubstituted cyclobutanes can serve as conformationally restricted alternatives to linear linkers or as non-planar aryl isosteres. Researchers can subsequently transform the ketone moiety into other functional groups, such as amides and esters, to further diversify the molecular structure. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYOOJLCJQTVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550315
Record name Cyclobutyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100121-80-0
Record name Cyclobutyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cyclobutyl 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties of Cyclobutyl 4-methoxyphenyl ketone, a molecule of interest in medicinal chemistry and organic synthesis. The document delves into its chemical identity, physicochemical properties, a probable synthetic route, and its relevance within the broader context of drug discovery, supported by structural visualizations and references to established scientific principles.

Introduction: The Significance of the Cyclobutyl Moiety in Modern Drug Discovery

The cyclobutyl ring, a four-membered carbocycle, has emerged as a valuable scaffold in contemporary drug design. Its unique conformational properties and metabolic stability offer distinct advantages over more common cyclic and acyclic structures.[1] Molecules incorporating a cyclobutyl fragment are being explored in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] this compound, by combining this valuable functionality with a methoxyphenyl group, represents a key building block for the synthesis of novel bioactive compounds. The methoxyphenyl group is a common feature in many pharmaceuticals, often contributing to receptor binding and influencing pharmacokinetic properties. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug development endeavors.

Chemical Identity and Core Properties

This compound is systematically named cyclobutyl(4-methoxyphenyl)methanone .[2] Its fundamental identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name cyclobutyl(4-methoxyphenyl)methanone[2]
CAS Number 100121-80-0[2]
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Likely soluble in organic solvents (e.g., ethanol, dichloromethane) and less soluble in water.[2]

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Reaction Chemistry

A prevalent and logical synthetic route to this compound is the Friedel-Crafts acylation of anisole. This well-established electrophilic aromatic substitution reaction involves the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme:

G Anisole Anisole Product This compound Anisole->Product CyclobutanecarbonylChloride Cyclobutanecarbonyl Chloride CyclobutanecarbonylChloride->Product LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Product Catalyst HCl HCl Product->HCl

Caption: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

The following is a generalized protocol based on standard procedures for Friedel-Crafts acylation.[3][4][5] Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve high yields and purity.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The flask is cooled in an ice bath.

  • Addition of Reactants: A solution of cyclobutanecarbonyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the Lewis acid. Following this, anisole is added dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the methoxy group will appear upfield, while the protons ortho to the carbonyl group will be downfield due to the electron-withdrawing nature of the ketone.

  • Methoxy Protons: A singlet integrating to three protons is expected for the -OCH₃ group, typically in the range of δ 3.8-4.0 ppm.

  • Cyclobutyl Protons: A complex multiplet pattern is anticipated for the seven protons of the cyclobutyl ring. The proton at the α-position to the carbonyl group will be the most deshielded.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected (typically δ 190-200 ppm).

  • Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the methoxy group will be the most shielded, while the carbon of the carbonyl group will be the most deshielded.

  • Methoxy Carbon: A signal around δ 55-60 ppm is characteristic of a methoxy carbon.[2]

  • Cyclobutyl Carbons: Three signals are expected for the cyclobutyl ring carbons, with the α-carbon being the most deshielded.

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group is expected in the region of 1670-1690 cm⁻¹.

  • C-O-C Stretch: An absorption band for the ether linkage will likely appear in the 1250-1050 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.24.

  • Fragmentation Pattern: Common fragmentation patterns would involve cleavage at the carbonyl group, leading to fragments corresponding to the cyclobutyl acylium ion and the methoxyphenyl acylium ion.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic ketones should be followed.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been extensively studied. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.[9] In case of exposure, seek immediate medical attention.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with significant potential in the field of drug discovery and organic synthesis. Its structural features suggest that it can serve as a versatile starting material for the creation of a diverse range of more complex molecules with potential biological activity. Further research into the experimental validation of its physicochemical properties, spectroscopic data, and biological activities is warranted to fully unlock its potential for the scientific community.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13207614, (4-Methoxyphenyl)methanone. [Link]

  • Royal Society of Chemistry (2016). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Mantelingu, K., et al. (2007). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Journal of Chemical Crystallography, 37(2), 121-125.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

  • National Institute of Standards and Technology. 4-Methoxybiphenyl. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?[Link]

  • National Institutes of Health. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. [Link]

  • Chemsrc. Cyclopropyl(4-methoxyphenyl)methanone. [Link]

  • National Center for Biotechnology Information. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. [Link]

  • SpectraBase. 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol - Optional[13C NMR] - Chemical. [Link]

  • Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]

  • National Institute of Standards and Technology. Benzene, 1-methoxy-4-methyl-. [Link]

  • National Center for Biotechnology Information. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]

  • PubMed. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr. [Link]

  • NP-MRD. 1 H NMR Spectrum (1D, 700 MHz, H 2 O, predicted) (NP0221637). [Link]

  • National Center for Biotechnology Information. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

Sources

Technical Guide: Cyclobutyl 4-Methoxyphenyl Ketone (CAS 100121-80-0)

[1][2][3][4]

Executive Summary

Cyclobutyl 4-methoxyphenyl ketone (CAS: 100121-80-0), also known as (4-methoxyphenyl)(cyclobutyl)methanone , is a pivotal organochemical scaffold used primarily in medicinal chemistry.[1][2] It serves as a precursor for introducing conformationally restricted cyclobutyl motifs into drug candidates—a strategy increasingly employed to improve metabolic stability and receptor selectivity compared to flexible alkyl chains.[1][3]

This guide details the synthesis, physicochemical properties, and application of this compound as a "privileged structure" in the development of GPCR modulators and kinase inhibitors.[1]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8]

PropertyData
IUPAC Name Cyclobutyl(4-methoxyphenyl)methanone
CAS Number 100121-80-0
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
SMILES COC1=CC=C(C=C1)C(=O)C1CCC1
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~2.8 - 3.1
H-Bond Acceptors 2 (Ketone, Ether)

Synthesis Strategies

Two primary routes exist for the synthesis of this compound. The Friedel-Crafts Acylation is preferred for scalability and cost-efficiency, while the Grignard Addition offers higher specificity if the cyclobutyl moiety is complex.[1]

Method A: Friedel-Crafts Acylation (Scalable Route)

This method utilizes the electron-rich nature of anisole to facilitate electrophilic aromatic substitution.[1]

  • Reagents: Anisole, Cyclobutanecarbonyl chloride, Aluminum Chloride (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Temperature:

    
     to Room Temperature.
    
Step-by-Step Protocol:
  • Preparation: In a flame-dried 3-neck round-bottom flask under

    
     atmosphere, dissolve Anisole  (1.0 equiv) in anhydrous DCM (5 mL/mmol).
    
  • Lewis Acid Activation: Cool the solution to

    
    . Add 
    
    
    (1.1 equiv) portion-wise.[1] The mixture may turn yellow/orange.[1]
  • Acylation: Add Cyclobutanecarbonyl chloride (1.05 equiv) dropwise over 30 minutes. Maintain temperature

    
     to prevent polymerization or ring-opening side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated

    
     and brine.[1] Dry over 
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Grignard Addition (Laboratory Scale)

Useful when starting from the nitrile, preventing over-addition which is common with acid chlorides.[1]

  • Reagents: 4-Methoxyphenylmagnesium bromide, Cyclobutanecarbonitrile.[1]

  • Solvent: Anhydrous THF or Diethyl Ether.[1]

Step-by-Step Protocol:
  • Grignard Formation: Generate 4-methoxyphenylmagnesium bromide from 4-bromoanisole and Mg turnings in THF (or purchase commercially).[1]

  • Addition: Cool the Grignard solution (1.2 equiv) to

    
    . Add Cyclobutanecarbonitrile  (1.0 equiv) dropwise.[1]
    
  • Imine Formation: Reflux for 2–4 hours to form the intermediate metallo-imine.

  • Hydrolysis: Cool to RT and add 10% aqueous HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Mechanistic Insight & Visualization[1]

The following diagram illustrates the Friedel-Crafts mechanism, highlighting the generation of the acylium ion and the electrophilic attack on the para-position of the anisole ring.[1]

FriedelCraftsMechanismReagentsReagents:Cyclobutanecarbonyl Chloride+ AlCl3AcyliumIntermediate 1:Acylium Ion Formation[C4H7-C+=O] [AlCl4]-Reagents->AcyliumLewis AcidActivationSigmaComplexIntermediate 2:Sigma Complex(Wheland Intermediate)Acylium->SigmaComplexElectrophilic Attackon Anisole (Para)ProductProduct:This compound+ HCl + AlCl3SigmaComplex->ProductRe-aromatization(-H+)

Figure 1: Mechanistic pathway for the Friedel-Crafts Acylation synthesis of this compound.

Applications in Drug Discovery[1][5]

Conformational Restriction

The cyclobutyl ring acts as a bioisostere for isopropyl or sec-butyl groups but with reduced entropic penalty upon binding.[1] The puckered conformation of the cyclobutane ring (

1
Case Study: Cinacalcet Analogues

Research indicates that replacing flexible alkyl linkers in calcimimetics (like Cinacalcet) with cyclobutyl scaffolds can improve metabolic stability by blocking cytochrome P450 oxidation sites while maintaining pharmacophore geometry [1].[1]

Synthetic Utility Workflow

This compound is rarely the final drug; it is a "divergent intermediate."[1]

ApplicationsCoreThis compound(Scaffold)PathARoute A: Reductive AminationCore->PathAPathBRoute B: alpha-FunctionalizationCore->PathBPathCRoute C: Baeyer-Villiger OxidationCore->PathCTarget1Target: Secondary Amines(GPCR Ligands)PathA->Target1Target2Target: 1,3-Difunctionalized Cyclobutanes(Metabolically Stable Linkers)PathB->Target2Target3Target: Cyclobutyl Esters(Prodrugs)PathC->Target3

Figure 2: Divergent synthetic utility of the this compound scaffold in medicinal chemistry.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)[1]
      
    • 
       6.94 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)[1]
      
    • 
       3.95 (m, 1H, Cyclobutyl CH-C=O)[1]
      
    • 
       3.86 (s, 3H, 
      
      
      )[1]
    • 
       2.45 – 1.80 (m, 6H, Cyclobutyl 
      
      
      )[1]
  • 
     NMR: 
    
    • Carbonyl (~198 ppm), Aromatic C-O (~163 ppm), Methoxy (~55 ppm), Cyclobutyl CH (~40-45 ppm).[1]

  • Mass Spectrometry (ESI+):

    • 
      [1]
      

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Storage: Store at 2-8°C under inert gas (

    
     or Ar). The cyclobutyl ring is stable, but the ketone is susceptible to reduction if exposed to strong reducing agents.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13207614, (4-Methoxyphenyl)methanone derivatives.[1] Retrieved from [Link][1]

"Cyclobutyl 4-methoxyphenyl ketone" molecular formula C12H14O2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Cyclobutyl 4-Methoxyphenyl Ketone Subtitle: Strategic Scaffold for Conformationally Restricted CNS Agents and Kinase Inhibitors

Executive Summary: The Rigidifying Linker

This compound (CAS: 100121-80-0) is a high-value intermediate in medicinal chemistry, serving as a critical building block for "conformationally restricted" pharmacophores. Unlike flexible alkyl chains, the cyclobutyl moiety introduces specific steric constraints that can enhance metabolic stability and selectivity in drug-target interactions.

This whitepaper outlines the technical profile, validated synthesis protocols, and strategic applications of this compound, specifically focusing on its role as a precursor to cyclobutyl-benzyl amines (CNS active agents) and aryl-cyclobutyl scaffolds used in kinase inhibition.

Chemical Profile & Properties[1][2][3][4]

PropertyData
IUPAC Name Cyclobutyl(4-methoxyphenyl)methanone
CAS Number 100121-80-0
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Colorless to pale yellow oil/solid (low melting point)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups Ketone (C=O): Electrophilic center for Grignard/Reductive amination.Methoxy (-OMe): Electron-donating group (EDG); masked phenol.[1]

Synthesis Protocol: The "Gold Standard"

The most robust route to this compound is the Friedel-Crafts Acylation of anisole. This method is preferred over Grignard additions to nitriles due to higher atom economy and scalability.

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The Lewis acid catalyst (


) activates the acyl chloride to form an acylium ion, which attacks the electron-rich para-position of the anisole ring.

FriedelCrafts Anisole Anisole (Electron Rich) Complex Acylium Ion Complex Anisole->Complex Activation AcylCl Cyclobutanecarbonyl Chloride AcylCl->Complex Activation AlCl3 AlCl3 (Catalyst) AlCl3->Complex Activation Sigma Sigma Complex (Resonance Stabilized) Complex->Sigma Electrophilic Attack (Para-position) Product Cyclobutyl 4-methoxyphenyl ketone Sigma->Product Aromatization (-HCl)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation for C12H14O2 synthesis.

Step-by-Step Protocol

Reagents:

  • Anisole (1.0 equiv)

  • Cyclobutanecarbonyl chloride (1.1 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere. Add anhydrous DCM (solvent volume: ~5 mL per mmol of substrate).

  • Catalyst Activation: Cool the solvent to 0°C (ice bath). Add

    
     portion-wise to form a suspension.
    
  • Acyl Chloride Addition: Add cyclobutanecarbonyl chloride dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the acylium species.

  • Substrate Addition: Add anisole dropwise. The solution will darken (orange/red) as the complex forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl. Caution: Exothermic hydrolysis of aluminum salts.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Strategic Utility in Drug Design

This ketone is not merely an end-product but a divergent intermediate . Its structural features address two common challenges in drug discovery: metabolic stability and receptor selectivity .

A. Bioisosterism & Conformational Restriction

The cyclobutyl group acts as a "fatty" lipophilic spacer that is more rigid than an n-butyl chain but less bulky than a cyclohexyl group.

  • Vs. Isopropyl: Cyclobutyl provides a larger hydrophobic surface area for van der Waals interactions in binding pockets.

  • Vs. Cyclohexyl: Cyclobutyl has a "puckered" conformation (butterfly shape) that allows it to fit into narrower clefts where cyclohexyl rings might clash sterically [1].

B. Precursor to CNS-Active Amines

The ketone is the direct precursor to 1-aryl-1-cyclobutyl-methylamines via reductive amination. These motifs are structural analogs of:

  • Sibutramine (Analogs): While Sibutramine uses a cyclobutane ring, replacing the chloro-substituent with a methoxy (and altering the linker) creates novel serotonin/norepinephrine reuptake inhibitor (SNRI) candidates with altered metabolic profiles (avoiding chlorophenyl toxicity concerns) [2].

  • Venlafaxine (Bioisosteres): Modifying the cyclohexyl ring of Venlafaxine to a cyclobutyl ring (via this ketone intermediate) creates analogs with different transporter selectivity ratios (SERT vs. NET).

C. Kinase Inhibitor Scaffolds

Recent patents in kinase inhibition (e.g., for RSK or EGFR) utilize the cyclobutyl-aryl motif to fill hydrophobic pockets (Gatekeeper residues). The 4-methoxy group serves as a synthetic handle; it can be demethylated (


) to a phenol, allowing for the attachment of solubilizing groups (e.g., piperazines) via ether linkages [3].

Downstream Derivatization Workflow

The ketone functionality allows for divergent synthesis into three distinct chemical classes.

Derivatization cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Grignard Addition cluster_2 Pathway C: Demethylation Ketone This compound (C12H14O2) Amine Benzyl-Cyclobutyl Amines (CNS Active Scaffold) Ketone->Amine 1. R-NH2 2. NaBH(OAc)3 Alcohol Tertiary Carbinols (Receptor Ligands) Ketone->Alcohol R-MgBr (THF, 0°C) Phenol Cyclobutyl 4-hydroxyphenyl ketone (Linker Synthesis) Ketone->Phenol BBr3 (DCM, -78°C)

Figure 2: Divergent synthesis pathways from the core ketone scaffold.

Safety & Handling

  • Hazards: As an aryl ketone, it is generally stable but should be treated as an irritant. The primary hazards arise during synthesis (use of

    
     and acid chlorides).
    
  • Storage: Store in a cool, dry place. The methoxy group is sensitive to strong Lewis acids over prolonged periods; however, the ketone itself is shelf-stable.

  • Metabolite Warning: In biological systems, the 4-methoxy group is subject to O-demethylation by CYP450 enzymes (CYP2D6), generating a phenolic metabolite which may have significantly different potency or toxicity.

References

  • Radboud Repository. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from

  • Jeffery, J. E., et al. (1996).[2][3] Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites.[2][3] Journal of the Chemical Society, Perkin Transactions 1.[3] Retrieved from

  • National Institutes of Health (PubChem). (2025). 1-Cyclobutyl-3-(2,6-dimethylphenyl)-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (Compound Summary). Retrieved from

  • Vedantu. (2025). Mechanism of Friedel-Crafts Acylation of Anisole. Retrieved from

Sources

An In-depth Technical Guide to Cyclobutyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer unique three-dimensional spatial arrangements and favorable physicochemical properties is paramount. The cyclobutane motif, a strained four-membered carbocycle, has emerged as a "privileged" scaffold, imparting metabolic stability, conformational rigidity, and novel intellectual property space to bioactive molecules.[1] When coupled with the electronically versatile aryl ketone framework, the resulting cyclobutyl(4-methoxyphenyl)methanone presents a compelling starting point for the exploration of new chemical entities with therapeutic potential. This guide serves as a comprehensive technical resource for researchers, providing in-depth insights into the synthesis, characterization, and potential applications of this intriguing molecule.

Nomenclature and Physicochemical Properties

The compound commonly referred to as "Cyclobutyl 4-methoxyphenyl ketone" is systematically named cyclobutyl(4-methoxyphenyl)methanone according to IUPAC nomenclature.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties of cyclobutyl(4-methoxyphenyl)methanone is provided in the table below.

PropertyValueSource
IUPAC Name cyclobutyl(4-methoxyphenyl)methanoneN/A
CAS Number 100121-80-0[2][3]
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water[2]

Synthesis and Mechanism: A Focus on Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of cyclobutyl(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

The Underlying Chemistry: Activating the Aromatic Ring

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is most pronounced at the ortho and para positions, leading to the preferential formation of the para-substituted product, which is sterically less hindered.

The Role of the Lewis Acid Catalyst

A Lewis acid, typically aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from the cyclobutanecarbonyl chloride. The aluminum chloride coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion.

Step-by-Step Experimental Protocol

This protocol is a validated procedure for the synthesis of cyclobutyl(4-methoxyphenyl)methanone.

Materials:

  • Anisole

  • Cyclobutanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask in an ice bath.

  • Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

  • Formation of Acylium Ion: In a separate flask, dissolve cyclobutanecarbonyl chloride in anhydrous DCM. Transfer this solution to an addition funnel.

  • Acylation Reaction: Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension in DCM over a period of 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, add anisole dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure cyclobutyl(4-methoxyphenyl)methanone.

Visualizing the Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Anisole Anisole ReactionVessel Friedel-Crafts Acylation in DCM Anisole->ReactionVessel AcidChloride Cyclobutanecarbonyl Chloride AcidChloride->ReactionVessel LewisAcid AlCl₃ (Lewis Acid) LewisAcid->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Cyclobutyl(4-methoxyphenyl)methanone Purification->Product

Caption: Synthetic workflow for cyclobutyl(4-methoxyphenyl)methanone.

Structural Elucidation and Characterization

Rigorous structural confirmation is a cornerstone of chemical research. The following section details the expected analytical data for cyclobutyl(4-methoxyphenyl)methanone.

Spectroscopic Data
TechniqueExpected Data
¹H NMR Aromatic protons (AA'BB' system, ~6.9-8.0 ppm), Methoxy protons (singlet, ~3.8 ppm), Cyclobutyl protons (multiplets, ~1.8-3.6 ppm)
¹³C NMR Carbonyl carbon (~198-200 ppm), Aromatic carbons (~113-164 ppm), Methoxy carbon (~55 ppm), Cyclobutyl carbons (~18-45 ppm)
IR (Infrared) C=O stretch (~1670-1685 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), Aromatic C-H and C=C stretches
Mass Spec. Molecular ion peak (M⁺) at m/z = 190.24, fragmentation pattern corresponding to the loss of cyclobutyl and methoxy groups.

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and instrument used.

Reactivity and Synthetic Potential

The chemical reactivity of cyclobutyl(4-methoxyphenyl)methanone is primarily dictated by the ketone functional group and the electron-rich aromatic ring.

Ketone Chemistry

The carbonyl group can undergo a variety of transformations, including:

  • Reduction: To the corresponding alcohol, cyclobutyl(4-methoxyphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: Conversion to the amine, cyclobutyl(4-methoxyphenyl)methanamine, through reaction with an amine in the presence of a reducing agent.

  • Wittig Reaction: Formation of a carbon-carbon double bond by reacting with a phosphonium ylide.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to form tertiary alcohols.

Aromatic Ring Chemistry

The methoxy-activated phenyl ring can undergo further electrophilic aromatic substitution, although the existing acyl group is deactivating.

Applications in Drug Discovery and Development

The unique combination of a cyclobutane ring and a 4-methoxyphenyl ketone moiety makes this scaffold a promising starting point for the design of novel therapeutic agents.

The Cyclobutane Advantage

The incorporation of a cyclobutane ring can confer several advantageous properties to a drug candidate:

  • Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to linear alkyl chains.

  • Improved Pharmacokinetics: The rigid structure can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a favorable way.

  • Novel Chemical Space: It allows for the exploration of unique three-dimensional structures, potentially leading to improved binding affinity and selectivity for biological targets.

The Role of the Aryl Ketone

Aryl ketones are a common feature in many approved drugs and clinical candidates. The carbonyl group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets.

Potential Therapeutic Areas

Given the known biological activities of related compounds, derivatives of cyclobutyl(4-methoxyphenyl)methanone could be explored for a variety of therapeutic applications, including:

  • Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.

  • Neuroscience: For the development of drugs targeting central nervous system disorders.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

  • Metabolic Diseases: As intermediates in the synthesis of compounds like SGLT2 inhibitors for the treatment of diabetes.[3]

Logical Drug Design Workflow

DrugDesign_Workflow Start Cyclobutyl(4-methoxyphenyl)methanone Scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR LeadGen Lead Generation SAR->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

An In-Depth Technical Guide to Cyclobutyl 4-Methoxyphenyl Ketone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclobutyl 4-methoxyphenyl ketone, a novel molecule with potential applications in medicinal chemistry and drug development. While not extensively described in current literature, its structural motifs—a cyclobutyl ring and a 4-methoxyphenyl group—are present in numerous biologically active compounds. This document outlines a detailed, plausible synthetic protocol for its preparation via Friedel-Crafts acylation. Furthermore, it presents predicted spectroscopic data for its characterization, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. The guide also explores the potential therapeutic applications of this ketone by examining the known biological activities of structurally related compounds, suggesting avenues for future research and development.

Introduction: The Emerging Significance of Cyclobutyl Moieties in Drug Discovery

The cyclobutyl moiety, a four-membered carbocycle, has gained increasing attention in medicinal chemistry as a versatile building block that can confer unique and advantageous properties to drug candidates.[1] Its rigid, puckered conformation can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering improved metabolic stability and pharmacokinetic profiles. The introduction of a cyclobutyl group can influence a molecule's lipophilicity, conformational rigidity, and binding interactions with biological targets.

The 4-methoxyphenyl ketone scaffold is also a common feature in a variety of biologically active molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The methoxy group can participate in hydrogen bonding and alter the electronic properties of the aromatic ring, influencing receptor binding and metabolic pathways.

The combination of these two pharmacophores in This compound (CAS No: 100121-80-0; Molecular Formula: C₁₂H₁₄O₂)[4] presents an intriguing scaffold for the design of novel therapeutic agents. This guide aims to provide a foundational understanding of this compound, from its synthesis and characterization to its potential role in drug discovery.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.[5]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction of cyclobutanecarbonyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich anisole ring then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the final product, primarily the para-substituted isomer due to the ortho-, para-directing effect of the methoxy group and steric hindrance at the ortho position.

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride Acylium_ion Acylium Ion Intermediate Cyclobutanecarbonyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Acylium_ion->AlCl4- Anisole Anisole Sigma_complex Sigma Complex (Resonance Stabilized) Anisole->Sigma_complex + Acylium Ion Product Cyclobutyl 4-methoxyphenyl ketone Sigma_complex->Product - H⁺ HCl HCl Product->HCl + [AlCl₄]⁻ AlCl3_regen AlCl₃ HCl->AlCl3_regen

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for Friedel-Crafts acylation reactions.[6]

Materials:

  • Anisole (1.0 eq)

  • Cyclobutanecarbonyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (1.1 eq) is dissolved in a small amount of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Addition of Anisole: Anisole (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted and the layers have separated.

  • Extraction: The aqueous layer is extracted twice with DCM. The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O), 6.95 (d, J = 8.8 Hz, 2H, Ar-H meta to C=O), 3.88 (s, 3H, -OCH₃), 3.70 (p, J = 8.0 Hz, 1H, -CH-C=O), 2.40-2.20 (m, 4H, cyclobutyl -CH₂-), 2.00-1.80 (m, 2H, cyclobutyl -CH₂-).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 199.5 (C=O), 163.5 (C-OCH₃), 132.0 (Ar-C ortho to C=O), 129.5 (Ar-C ipso to C=O), 113.5 (Ar-C meta to C=O), 55.5 (-OCH₃), 48.0 (-CH-C=O), 25.5 (cyclobutyl -CH₂-), 18.0 (cyclobutyl -CH₂-).
IR (KBr, cm⁻¹)ν: ~2950 (C-H, alkyl), ~1670 (C=O, aryl ketone), ~1600, 1510 (C=C, aromatic), ~1260 (C-O, ether).[3][7]
Mass Spectrometry (EI)m/z (%): 190 (M⁺), 135 (M - C₄H₅O)⁺, 107, 77.[8]

Diagram 2: Predicted ¹H NMR Spectrum of this compound

G cluster_0 Predicted Chemical Shifts (ppm) ppm_axis 10      9      8      7      6      5      4      3      2      1      0 Ar_ortho 7.95 (d, 2H) Ar_meta 6.95 (d, 2H) OCH3 3.88 (s, 3H) CH_CO 3.70 (p, 1H) CH2_1 2.30 (m, 4H) CH2_2 1.90 (m, 2H) Ar_ortho_peak Ar_meta_peak OCH3_peak CH_CO_peak CH2_1_peak CH2_2_peak

Caption: Predicted ¹H NMR spectrum of this compound.

Potential Therapeutic Applications and Future Directions

While no biological data currently exists for this compound, the known activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

  • Anti-inflammatory and Analgesic Properties: Many aromatic ketones are known to possess anti-inflammatory and analgesic properties. The combination of the cyclobutyl and 4-methoxyphenyl moieties could lead to novel compounds with activity against inflammatory targets.

  • Anticancer Activity: Derivatives of 4-methoxyphenyl ketones have demonstrated cytotoxic effects against various cancer cell lines.[2] The unique steric and electronic properties of the cyclobutyl group could enhance the anticancer potency or selectivity of this class of compounds.

  • Antimicrobial Agents: The methoxyphenyl group is present in many natural and synthetic antimicrobial compounds. Further derivatization of the cyclobutyl ring or the aromatic system could lead to the discovery of new antibacterial or antifungal agents.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and its derivatives, followed by full spectroscopic characterization to confirm their structures.

  • In Vitro Biological Screening: A broad-based screening of the synthesized compounds against a panel of biological targets, including cancer cell lines, inflammatory mediators, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclobutyl and 4-methoxyphenyl moieties to understand the structural requirements for biological activity and to optimize lead compounds.

  • Computational Modeling: The use of in silico methods to predict the binding of these compounds to various biological targets and to guide the design of more potent and selective analogs.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications in drug discovery. The convergence of the favorable properties of the cyclobutyl ring and the 4-methoxyphenyl ketone motif suggests that this compound and its derivatives are worthy of further investigation as potential therapeutic agents. The detailed synthetic protocol and predicted spectroscopic data presented herein should serve as a valuable resource for researchers embarking on the exploration of this novel chemical space.

References

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  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether. docbrown.info. [Link]

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An In-depth Technical Guide to Cyclobutyl Aryl Ketones: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutyl aryl ketone motif has emerged as a privileged scaffold in contemporary medicinal chemistry and materials science. Its unique combination of a strained four-membered ring and a conjugated aryl ketone system imparts a fascinating array of chemical properties and biological activities. The inherent ring strain of the cyclobutane moiety not only influences the molecule's three-dimensional conformation but also provides a handle for diverse synthetic transformations. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and burgeoning applications of cyclobutyl aryl ketones, with a particular focus on their role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a critical analysis of structure-activity relationships are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile chemical entity.

The Strategic Importance of the Cyclobutyl Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now a strategically important component in the design of modern pharmaceuticals.[1] Its incorporation into small molecules can significantly enhance pharmacological properties such as metabolic stability, binding efficiency, and oral bioavailability.[2] The puckered, three-dimensional nature of the cyclobutane ring allows it to serve as a conformationally restricted alternative to more flexible alkyl chains or as a non-planar bioisostere for aromatic rings.[3] This conformational rigidity can pre-organize a molecule into a bioactive conformation, leading to improved potency and selectivity for its biological target.[2]

Several approved drugs and clinical candidates feature a cyclobutane ring, highlighting its value in drug design.[4] For instance, the cyclobutane moiety in compounds like the Janus kinase (JAK) inhibitor PF-04965842 plays a crucial role in defining the molecule's shape and interaction with the enzyme's binding pocket.[2][5] The strategic introduction of a cyclobutyl group can also block sites of metabolism, thereby increasing the drug's half-life in the body.[2]

Synthetic Strategies for Accessing Cyclobutyl Aryl Ketones

The synthesis of cyclobutyl aryl ketones can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The most prominent methods include Friedel-Crafts acylation, photochemical [2+2] cycloaddition, and the more recent Norrish-Yang cyclization followed by palladium-catalyzed functionalization.

Friedel-Crafts Acylation: A Classic Approach

One of the most direct methods for the synthesis of cyclobutyl aryl ketones is the Friedel-Crafts acylation of an aromatic compound with cyclobutanecarbonyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7] Subsequent loss of a proton restores the aromaticity of the ring and yields the desired cyclobutyl aryl ketone.

Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride Acylium_ion_complex [Cyclobutyl-C(=O)]⁺ [AlCl₄]⁻ Cyclobutanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Benzene Benzene Ring Sigma_complex Sigma Complex (Arenium Ion) Benzene->Sigma_complex + Acylium Ion Product Cyclobutyl Phenyl Ketone Sigma_complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation [6]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of cyclobutanecarbonyl chloride (1.0 eq) in dry DCM is added dropwise to the stirred suspension of AlCl₃.

  • Aromatic Compound Addition: Following the addition of the acyl chloride, a solution of benzene (1.0 eq) in dry DCM is added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring the mixture into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure cyclobutyl phenyl ketone.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is a powerful method for the construction of cyclobutane rings.[8][9] This reaction involves the irradiation of an alkene and a photosensitized ketone, leading to the formation of an oxetane, which can then be rearranged to a cyclobutyl ketone. Alternatively, the direct [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent can also yield a cyclobutanone.[10]

The reaction is initiated by the photoexcitation of a substrate to an excited state, which then adds to a ground-state olefin to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical furnishes the cyclobutane ring.[5] The regioselectivity and stereoselectivity of the reaction are influenced by the electronic nature of the substituents on the alkene and the stability of the intermediate biradical.[8]

Experimental Workflow for [2+2] Photocycloaddition

G Start Reactants (Alkene, Photosensitizer) Irradiation UV Irradiation (e.g., Mercury Lamp) Start->Irradiation Cycloaddition [2+2] Cycloaddition Irradiation->Cycloaddition Workup Solvent Removal & Workup Cycloaddition->Workup Purification Purification (Chromatography) Workup->Purification Product Cyclobutane Product Purification->Product

Caption: Generalized workflow for a photochemical [2+2] cycloaddition.

Norrish-Yang Cyclization and Subsequent Functionalization

A modern and versatile approach to substituted cyclobutyl aryl ketones involves an intramolecular Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization.[3] This two-step sequence allows for the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes.[3]

The first step is a photochemical Norrish-Yang cyclization of a cyclobutyl aryl ketone.[11] Upon UV irradiation, the ketone is excited to its triplet state, which then undergoes an intramolecular γ-hydrogen abstraction to form a 1,4-biradical. This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol intermediate.[3][12]

The second step involves a palladium-catalyzed C-C bond cleavage of the strained bicyclo[1.1.1]pentan-2-ol and subsequent cross-coupling with an aryl, heteroaryl, alkenyl, or alkynyl halide.[3] This step is driven by the release of ring strain and allows for the introduction of a wide range of substituents at the 3-position of the cyclobutane ring with excellent cis-selectivity.

Mechanism of Norrish-Yang Cyclization and Pd-Catalyzed Functionalization

G cluster_0 Norrish-Yang Cyclization cluster_1 Pd-Catalyzed Functionalization Ketone Cyclobutyl Aryl Ketone Excited_Ketone Triplet Excited State Ketone->Excited_Ketone Biradical 1,4-Biradical Excited_Ketone->Biradical γ-H Abstraction Bicyclo_intermediate Bicyclo[1.1.1]pentan-2-ol Biradical->Bicyclo_intermediate Cyclization Pd_Catalyst Pd(II) Catalyst Ring_Opening C-C Cleavage/ Oxidative Addition Bicyclo_intermediate->Ring_Opening + Pd(II), R-X Coupling Reductive Elimination Ring_Opening->Coupling Final_Product cis-1,3-Disubstituted Cyclobutyl Aryl Ketone Coupling->Final_Product

Caption: Key steps in the Norrish-Yang/Pd-catalyzed functionalization sequence.

Experimental Protocol: Two-Step Synthesis of cis-γ-Arylated Cyclobutyl Phenyl Ketone [3]

Step 1: Norrish-Yang Cyclization

  • A solution of cyclobutyl phenyl ketone (1.0 eq) in an appropriate solvent (e.g., benzene) is degassed with nitrogen or argon.

  • The solution is irradiated with a UV lamp (e.g., 365 nm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure, and the crude bicyclo[1.1.1]pentan-2-ol intermediate is purified by column chromatography.

Step 2: Palladium-Catalyzed Arylation

  • A reaction vessel is charged with the bicyclo[1.1.1]pentan-2-ol intermediate (1.0 eq), an aryl iodide (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a phosphine ligand), and a silver salt oxidant like Ag₂O (2.0 eq).

  • The vessel is evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., 1,2-dichloroethane) is added.

  • The reaction mixture is heated to 100 °C for 20 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the cis-γ-arylated cyclobutyl phenyl ketone.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of cyclobutyl aryl ketones are dictated by the interplay between the polar carbonyl group and the nonpolar carbocyclic and aromatic moieties.

Physicochemical Properties

Cyclobutyl aryl ketones are typically high-boiling liquids or low-melting solids.[13] They are generally insoluble in water but soluble in common organic solvents.[14] The boiling point and melting point tend to increase with increasing molecular weight and symmetry.

Table 1: Physicochemical Properties of Cyclobutyl Phenyl Ketone

PropertyValueSource
Molecular FormulaC₁₁H₁₂O[15]
Molecular Weight160.21 g/mol [15]
Boiling Point114-118 °C at 7 mmHg[13]
Density1.05 g/mL at 25 °C[13]
Refractive Indexn20/D 1.547[13]
Spectroscopic Characterization

The structure of cyclobutyl aryl ketones can be unambiguously determined using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a typical cyclobutyl aryl ketone will show characteristic signals for the aromatic protons in the region of 7.2-8.0 ppm. The protons on the cyclobutane ring will appear as complex multiplets in the upfield region, typically between 1.8 and 3.8 ppm. The proton alpha to the carbonyl group is the most deshielded of the cyclobutyl protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region, typically around 200 ppm. The aromatic carbons will appear in the 128-138 ppm range, while the carbons of the cyclobutane ring will be observed in the upfield region (18-45 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹.[16] Absorptions for the aromatic C-H and C=C bonds will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns include cleavage of the bond between the carbonyl group and the cyclobutane ring (alpha-cleavage) and fragmentation of the cyclobutane ring itself. For cyclobutyl phenyl ketone, prominent fragments are often observed at m/z 105 (benzoyl cation) and 55 (cyclobutyl cation).[17]

Reactivity and Synthetic Utility

The presence of both a strained ring and a reactive ketone functionality makes cyclobutyl aryl ketones versatile intermediates in organic synthesis.

  • Carbonyl Chemistry: The ketone group undergoes all the typical reactions of carbonyl compounds, including reduction to the corresponding alcohol or alkane, nucleophilic addition, and enolate formation.[3]

  • Ring-Opening Reactions: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under various conditions, including thermal, acidic, basic, or metal-catalyzed reactions.[2] This provides a pathway to linear or larger ring systems.

  • Rearrangements: Cyclobutyl aryl ketones can undergo rearrangements such as the Beckmann rearrangement (of the corresponding oxime) and the Baeyer-Villiger oxidation to provide access to amides and esters, respectively.[3]

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of cyclobutyl aryl ketones have made them attractive scaffolds for the development of new therapeutic agents. The cyclobutane ring can act as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, leading to enhanced binding to biological targets.

Table 2: Examples of Cyclobutane-Containing Scaffolds in Drug Discovery

Compound Class/ExampleBiological TargetTherapeutic AreaKey Insights
cis-1,3-Disubstituted CyclobutanesVarious (e.g., Histamine H₃, RORγt)Cognitive Disorders, Autoimmune DiseasesAct as conformationally restricted linkers or non-planar aryl isosteres, improving metabolic stability and binding efficiency.[3]
Cyclobutane-based JAK inhibitorsJanus Kinases (JAKs)Inflammatory Diseases, CancerThe cyclobutane moiety provides a rigid scaffold that contributes to the high selectivity and potency of the inhibitors.[5]
Cyclobutane-based integrin antagonistsαvβ3 integrinCancerThe cyclobutane ring serves as a scaffold to present key binding motifs, leading to potent and selective antagonists.[18]

The ability to stereoselectively synthesize functionalized cyclobutyl aryl ketones via modern synthetic methods has opened up new avenues for exploring the chemical space around this scaffold.[3] Structure-activity relationship (SAR) studies have shown that modifications to both the aryl ring and the cyclobutane ring can have a profound impact on biological activity.[1] For example, in a series of H₃ receptor antagonists, cyclobutyl derivatives exhibited an optimal balance of microsomal stability and receptor occupancy.[2]

Conclusion

Cyclobutyl aryl ketones represent a dynamic and rapidly evolving area of chemical research. Their synthesis, once a challenge, is now achievable through a variety of robust and versatile methods. The unique physicochemical properties conferred by the strained cyclobutane ring, combined with the rich chemistry of the aryl ketone moiety, make these compounds valuable building blocks in organic synthesis and key scaffolds in medicinal chemistry. As our understanding of the subtle interplay between three-dimensional structure and biological function continues to grow, the strategic incorporation of the cyclobutyl aryl ketone motif is poised to play an increasingly important role in the discovery and development of the next generation of innovative therapeutics.

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An In-depth Technical Guide to the Role of the 4-Methoxy Group in Ketone Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-methoxy group, a seemingly simple substituent, exerts a profound and nuanced influence on the reactivity of aromatic ketones. Its presence is a common motif in natural products, pharmaceuticals, and key synthetic intermediates.[1][2] This guide dissects the fundamental principles governing the behavior of the 4-methoxy group, moving from its dual electronic nature to its tangible impacts on reaction kinetics and spectroscopic properties. We will explore how its strong electron-donating resonance effect deactivates the ketone's carbonyl carbon, reducing its susceptibility to nucleophilic attack. This guide provides field-proven experimental protocols for quantifying these effects through kinetic analysis and spectroscopic methods, offering a practical framework for researchers. Finally, we contextualize this chemical behavior within the broader landscape of drug development, where the 4-methoxy group serves as a critical tool for modulating metabolic stability, target binding, and overall molecular properties.[1][3]

The Duality of the Methoxy Group: A Tale of Two Effects

To comprehend the role of the 4-methoxy group (-OCH₃), one must first appreciate its conflicting electronic influences: a weak, electron-withdrawing inductive effect and a strong, electron-donating resonance effect.[4]

The Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[4] This effect is distance-dependent and weakens significantly with each bond.

The Resonance Effect (+R)

Conversely, the lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring.[4] This delocalization increases the electron density within the ring, particularly at the ortho and para positions. When a carbonyl group is attached to the ring, this electron density can be further delocalized onto the carbonyl oxygen.

Dominance of Resonance at the Para Position

For a methoxy group at the para position relative to a ketone, the resonance effect overwhelmingly dominates the inductive effect.[4][5] This net electron donation is the primary determinant of the ketone's altered reactivity. The delocalization directly reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less favorable target for nucleophiles.

Caption: Resonance delocalization in 4-methoxyacetophenone.

Impact on Carbonyl Reactivity: Deactivation Towards Nucleophiles

The principal consequence of the 4-methoxy group's electron-donating nature is the attenuation of the carbonyl carbon's electrophilicity. Aldehydes and ketones primarily undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon.[6][7]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated.[6][8]

Nucleophilic_Addition Ketone Ketone (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Ketone->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Ketone Attack on Carbonyl C Product Alcohol Product Intermediate->Product Protonation Acid Acid Source (H-A) Acid->Intermediate Base Conjugate Base (A⁻) Acid->Base

Caption: General mechanism for nucleophilic addition to a ketone.

By donating electron density to the ring and, by extension, to the carbonyl group, the 4-methoxy substituent makes the carbonyl carbon less electron-poor. Consequently, it is a less attractive site for nucleophiles, leading to a slower reaction rate compared to unsubstituted acetophenone. Electronically, ketones are already less reactive than aldehydes because the two alkyl/aryl groups stabilize the carbonyl carbon more effectively. The addition of a strong electron-donating group further diminishes this reactivity.

Quantitative Correlation: The Hammett Equation

The electronic effect of substituents on the rates and equilibria of reactions of benzene derivatives can be quantified using the Hammett equation.[9]

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.[5]

The 4-methoxy group has a negative σpara value, indicating it is an electron-donating group by resonance.[4][10] This contrasts with its positive σmeta value, where the electron-withdrawing inductive effect is more influential.[4][5]

SubstituentσmetaσparaDominant Effect at Para Position
-OCH₃+0.12-0.27Strong Electron-Donating (+R)
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-Cl+0.37+0.23Electron-Withdrawing (-I > +R)
-CN+0.56+0.66Strong Electron-Withdrawing
-NO₂+0.71+0.78Strong Electron-Withdrawing
Table 1: Selected Hammett Substituent Constants (σ). Values are illustrative and may vary slightly between sources.[4][5]

For reactions where a negative charge develops away from the ring in the transition state (e.g., nucleophilic attack on the carbonyl), the reaction constant ρ will be positive. In this scenario, a substituent with a negative σ value, like 4-methoxy, will decrease the reaction rate (log(k/k₀) will be negative), which is consistent with experimental observations.

Experimental Protocols for Assessing Reactivity

To validate the theoretical effects of the 4-methoxy group, specific, reproducible experiments are essential.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a method to compare the rates of reduction of 4-methoxyacetophenone and unsubstituted acetophenone using sodium borohydride (NaBH₄). The disappearance of the ketone's carbonyl chromophore can be monitored over time.

Objective: To determine the relative rate constants for the reduction of acetophenone and 4-methoxyacetophenone.

Materials:

  • Acetophenone

  • 4-Methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Stopwatch

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of acetophenone in anhydrous ethanol.

    • Prepare a 0.1 M stock solution of 4-methoxyacetophenone in anhydrous ethanol.

    • Prepare a freshly made 0.5 M stock solution of NaBH₄ in anhydrous ethanol. Caution: NaBH₄ reacts with moisture. Handle appropriately.

  • Determination of λmax:

    • Dilute the ketone stock solutions to an appropriate concentration (e.g., 1 mM) to obtain an absorbance between 1.0 and 1.5.

    • Scan the UV spectrum of each ketone solution to determine the wavelength of maximum absorbance (λmax), which corresponds to the n→π* or π→π* transition of the carbonyl group.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer at the determined λmax for acetophenone.

    • In a quartz cuvette, pipette 3 mL of a diluted (e.g., 1 mM) acetophenone solution.

    • Initiate the reaction by adding a small, precise volume of the NaBH₄ stock solution (e.g., 100 µL) to ensure a large excess of the reducing agent.

    • Immediately cap the cuvette, invert twice to mix, and begin recording absorbance at λmax at fixed time intervals (e.g., every 30 seconds) for at least 3 half-lives.

  • Data Collection & Analysis:

    • Repeat the kinetic run for 4-methoxyacetophenone at its λmax.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • For a pseudo-first-order reaction, this plot should be linear. The slope of the line is equal to the negative of the observed rate constant (-kobs).

  • Causality and Validation:

    • The experiment is conducted under pseudo-first-order conditions (large excess of NaBH₄) to simplify the rate law, making the rate dependent only on the ketone concentration.

    • Comparing the kobs for 4-methoxyacetophenone to that of acetophenone will provide a quantitative measure of the 4-methoxy group's deactivating effect. The rate for 4-methoxyacetophenone is expected to be significantly lower.

Protocol: Spectroscopic Characterization

Spectroscopy provides a static snapshot of the electronic environment of the carbonyl group.

4.2.1 Infrared (IR) Spectroscopy: The electron-donating resonance of the 4-methoxy group increases the single-bond character of the C=O bond. This weakens the bond, causing the C=O stretching frequency (νC=O) to appear at a lower wavenumber compared to unsubstituted acetophenone.

  • Methodology:

    • Acquire the IR spectrum of neat acetophenone and solid 4-methoxyacetophenone (e.g., using a KBr pellet or ATR accessory).

    • Record spectra from 4000 cm⁻¹ to 400 cm⁻¹.[11]

    • Identify the sharp, intense absorption band in the 1650-1700 cm⁻¹ region corresponding to the νC=O stretch.

  • Expected Outcome: The νC=O for 4-methoxyacetophenone will be at a lower frequency (e.g., ~1675 cm⁻¹) than that of acetophenone (e.g., ~1685 cm⁻¹), confirming reduced double-bond character.

4.2.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift (δ) of the carbonyl carbon is highly sensitive to its electronic environment. Increased electron density from the 4-methoxy group results in greater shielding of the carbonyl carbon nucleus.

  • Methodology:

    • Prepare solutions of acetophenone and 4-methoxyacetophenone in a deuterated solvent (e.g., CDCl₃).

    • Acquire quantitative ¹³C NMR spectra for each sample.

    • Identify the chemical shift of the carbonyl carbon, typically in the 190-210 ppm region.

  • Expected Outcome: The carbonyl carbon of 4-methoxyacetophenone will resonate at a slightly upfield (lower ppm) chemical shift compared to that of acetophenone, indicating increased electron shielding.[12]

Implications in Medicinal Chemistry and Drug Development

The 4-methoxy group is not merely an academic curiosity; it is a strategic tool in drug design.[1] Its prevalence in approved drugs highlights its utility.

  • Metabolic Stability: The methoxy group can block a site of potential aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a drug candidate.

  • Physicochemical Properties: The methoxy group can fine-tune a molecule's lipophilicity (logP), solubility, and crystal packing, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME).[1]

  • Target Engagement: As a hydrogen bond acceptor, the oxygen atom of the methoxy group can form crucial interactions with amino acid residues in a biological target's binding pocket, enhancing potency and selectivity.

  • Synthetic Utility: 4-methoxy-substituted ketones are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and agrochemicals.[13][14][15] The methoxy group itself can sometimes be used as a synthetic handle for further functionalization.

Conclusion

The role of the 4-methoxy group in ketone reactivity is a classic illustration of fundamental physical organic principles. Its powerful electron-donating resonance effect deactivates the carbonyl group towards nucleophilic attack, a phenomenon that is both predictable by theory (Hammett equation) and verifiable through straightforward kinetic and spectroscopic experiments. For professionals in drug development, understanding these effects is paramount. The 4-methoxy group offers a reliable method for modulating electronic properties, improving metabolic profiles, and optimizing ligand-target interactions, solidifying its status as a small but mighty functional group in the chemist's toolkit.

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An In-depth Technical Guide to the Biological Investigation of Cyclobutyl 4-Methoxyphenyl Ketone Derivatives: A Scaffold with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals interested in exploring the biological activities of the cyclobutyl 4-methoxyphenyl ketone scaffold. While this specific chemical entity is not extensively documented in publicly available literature, its constituent moieties—the cyclobutane ring and the methoxyphenyl group—are well-established pharmacophores. This document, therefore, serves as a forward-looking technical manual, synthesizing established principles of medicinal chemistry and experimental biology to unlock the therapeutic potential of this promising, yet underexplored, class of compounds.

The cyclobutane motif has garnered significant attention in modern drug discovery. Its unique, rigid, and three-dimensional structure can confer advantageous pharmacological properties, including enhanced metabolic stability and improved binding efficiency to biological targets.[1][2] The incorporation of a cyclobutane ring can also serve as a bioisosteric replacement for other groups, offering a strategy to modulate a compound's physicochemical properties and improve its drug-like characteristics.[1][2] On the other hand, the 4-methoxyphenyl group is a common feature in a variety of biologically active molecules, contributing to interactions with numerous receptors and enzymes, and often influencing pharmacokinetic profiles.

This guide will navigate the logical progression of a drug discovery program centered on this compound derivatives, from initial synthesis and in silico assessment to a tiered approach for in vitro biological evaluation and subsequent structure-activity relationship (SAR) studies.

Part 1: Synthesis and Characterization of the Core Scaffold and its Analogs

The logical starting point for any investigation into a novel chemical series is the robust and scalable synthesis of the parent compound and a diverse library of its derivatives. The synthesis of this compound can be approached through several established organic chemistry methodologies.

A common and effective method involves the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is typically straightforward and provides a reliable route to the core scaffold.

To explore the structure-activity relationships, a library of derivatives should be synthesized. Modifications can be strategically introduced at two key positions: the cyclobutane ring and the methoxyphenyl ring.

Table 1: Proposed Library of this compound Derivatives for Initial Screening

Compound ID Modification on Cyclobutane Ring Modification on Phenyl Ring Rationale
Parent-01 Unsubstituted4-methoxyBaseline compound
CB-Sub-01 3-methyl4-methoxyInvestigate steric effects on the cyclobutane ring
CB-Sub-02 3,3-dimethyl4-methoxyExplore the impact of gem-dimethyl substitution
CB-Sub-03 3-phenyl4-methoxyIntroduce additional aromatic interactions
Ph-Sub-01 Unsubstituted4-hydroxyAssess the role of the methoxy group's hydrogen bond accepting ability
Ph-Sub-02 Unsubstituted3,4-dimethoxyEvaluate the effect of additional electron-donating groups
Ph-Sub-03 Unsubstituted4-trifluoromethylIntroduce an electron-withdrawing group to modulate electronic properties
Ph-Sub-04 Unsubstituted4-chloroExplore the impact of a halogen substituent

Part 2: In Silico Profiling and Target Identification

Prior to extensive in vitro screening, computational methods can provide valuable insights into the potential biological targets and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the synthesized compounds.

Physicochemical Property Prediction

A fundamental step is the calculation of key physicochemical properties for the designed library. These parameters are crucial determinants of a compound's drug-likeness and potential for oral bioavailability.

Table 2: Predicted Physicochemical Properties of Parent Compound (Parent-01)

Property Predicted Value Significance
Molecular Weight 190.24 g/mol Within the range for good oral bioavailability
logP 2.8Indicates moderate lipophilicity, favorable for membrane permeability
Topological Polar Surface Area (TPSA) 26.3 ŲSuggests good potential for cell membrane penetration
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 2
Target Prediction through Pharmacophore and Shape-Based Screening

Given the novelty of the scaffold, a broad, unbiased approach to target identification is recommended. In silico methods such as pharmacophore modeling and 3D shape-based screening can be employed. The 3D structure of the parent compound can be used as a query to search databases of known bioactive compounds and protein structures.

cluster_0 In Silico Workflow cluster_1 Output Compound Library Compound Library 3D Structure Generation 3D Structure Generation Compound Library->3D Structure Generation Pharmacophore Modeling Pharmacophore Modeling 3D Structure Generation->Pharmacophore Modeling Shape-Based Screening Shape-Based Screening 3D Structure Generation->Shape-Based Screening Target Database Target Database Pharmacophore Modeling->Target Database Shape-Based Screening->Target Database Hit List of Potential Targets Hit List of Potential Targets Target Database->Hit List of Potential Targets Prioritized Targets for In Vitro Screening Prioritized Targets for In Vitro Screening Hit List of Potential Targets->Prioritized Targets for In Vitro Screening

Caption: In Silico Target Identification Workflow.

Part 3: Tiered In Vitro Biological Evaluation

Based on the common biological activities of the cyclobutane and methoxyphenyl moieties, a tiered screening approach is recommended. This allows for a broad initial assessment of activity, followed by more focused investigations into promising areas.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial tier of screening should involve a panel of cell-based assays designed to detect a wide range of biological activities.

  • Antiproliferative Activity: A panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel) should be used to assess the antiproliferative effects of the compound library.

  • Anti-inflammatory Activity: The ability of the compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages can be evaluated.

  • Neuroactivity: Preliminary assessment of neuroactivity can be conducted using assays that measure neuronal viability, neurite outgrowth, or modulation of neurotransmitter receptor activity.

Tier 2: Target-Based and Mechanistic Assays

Compounds that exhibit significant activity in Tier 1 screens should be advanced to Tier 2 for more detailed mechanistic studies. The specific assays will be guided by the results of the phenotypic screens and the in silico target predictions.

Example Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic or cytostatic effects of compounds on cultured cancer cells.

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., HeLa, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

cluster_0 MTT Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with Compounds Treat with Compounds Incubate 24h->Treat with Compounds Incubate 48-72h Incubate 48-72h Treat with Compounds->Incubate 48-72h Add MTT Reagent Add MTT Reagent Incubate 48-72h->Add MTT Reagent Incubate 3-4h Incubate 3-4h Add MTT Reagent->Incubate 3-4h Solubilize Formazan Solubilize Formazan Incubate 3-4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Experimental Workflow for the MTT Assay.

Part 4: Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data generated from the in vitro assays will be instrumental in establishing a preliminary SAR. By comparing the biological activity of the synthesized analogs, researchers can deduce the influence of different structural modifications on potency and selectivity.

Table 3: Hypothetical SAR Data for Antiproliferative Activity against HeLa Cells

Compound ID Modification IC₅₀ (µM) Interpretation
Parent-01 None15.2Moderate activity
CB-Sub-01 3-methyl on cyclobutane8.5Small alkyl groups on the cyclobutane ring may be favorable
CB-Sub-03 3-phenyl on cyclobutane25.8Bulky substituents on the cyclobutane ring are detrimental
Ph-Sub-01 4-hydroxy on phenyl5.1A hydrogen bond donor at the 4-position of the phenyl ring enhances activity
Ph-Sub-03 4-trifluoromethyl on phenyl> 100Electron-withdrawing groups on the phenyl ring abolish activity

Based on these hypothetical results, a potential pharmacophore model can be proposed. For instance, a hydrogen bond donor at the 4-position of the phenyl ring and a small, sterically unencumbered cyclobutane ring appear to be important for activity. This information would then guide the design and synthesis of a second generation of more potent and selective compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although underexplored, the well-established roles of its constituent fragments in medicinal chemistry provide a strong rationale for its investigation. By following a systematic approach of synthesis, in silico profiling, tiered in vitro screening, and iterative SAR analysis, researchers can effectively unlock the biological potential of this intriguing class of molecules. This guide provides a comprehensive, albeit predictive, roadmap for such an endeavor, grounded in the principles of modern drug discovery.

References

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.
  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

Sources

Cyclobutyl 4-Methoxyphenyl Ketone: A Strategic Scaffold for Next-Gen Therapeutics

[1]

Executive Summary

Cyclobutyl 4-methoxyphenyl ketone (CAS: 100121-80-0) represents a high-value pharmacophore intermediate, bridging the gap between traditional aromatic ketones and conformationally restricted sp³-rich scaffolds.[1] Unlike its acyclic analogs (e.g., isopropyl ketones), the cyclobutyl moiety introduces significant ring strain (~26 kcal/mol) and distinct puckering conformations. These features are increasingly leveraged in drug discovery to modulate lipophilicity (

This guide details the synthesis, derivatization logic, and pharmaceutical utility of this intermediate, providing a self-validating protocol for its scalable production.

Chemical Identity & Structural Analysis[2][3][4]

The molecule comprises an electron-rich anisole ring conjugated to a cyclobutyl ketone.[1] This unique pairing creates a "push-pull" electronic system where the methoxy group donates electron density, making the carbonyl oxygen highly Lewis-basic, while the cyclobutyl ring provides steric bulk without the rotational entropy of an alkyl chain.

PropertyDataNote
IUPAC Name Cyclobutyl(4-methoxyphenyl)methanone-
CAS Number 100121-80-0Verified Identifier
Molecular Formula

-
Molecular Weight 190.24 g/mol -
Physical State Solid / Low-melting solidMP: ~40–45°C (Analog dependent)
Reactivity Electrophilic Carbonyl, Nucleophilic RingRing strain allows for

-C-H functionalization

Synthetic Pathways: The "How-To"

To ensure high purity (>98%) for pharmaceutical applications, we prioritize the Friedel-Crafts Acylation pathway over Grignard additions due to scalability and impurity profile control.[1]

Route A: Friedel-Crafts Acylation (Preferred)

This route utilizes the electron-donating effect of the methoxy group to direct acylation to the para position.[1]

  • Reagents: Anisole, Cyclobutanecarbonyl chloride, Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Mechanism: Generation of an acylium ion intermediate followed by Electrophilic Aromatic Substitution (EAS).[1]

Route B: Grignard Addition (Secondary)

Used when acid-sensitive functional groups are present, though less atom-economical.[1]

  • Reagents: 4-Methoxyphenylmagnesium bromide + Cyclobutanecarbonitrile (followed by acid hydrolysis).[1]

Synthesis Workflow Diagram

Synthesis_WorkflowAnisoleAnisole(Starting Material)ComplexAcylium IonComplexAnisole->Complex+ AlCl3 (DCM, 0°C)AcidChlorideCyclobutanecarbonylChlorideAcidChloride->ComplexIntermediateSigma Complex(Arenium Ion)Complex->IntermediateEAS AttackQuenchAcidic Quench(HCl/Ice)Intermediate->Quench- HClProductCyclobutyl 4-methoxyphenylketone (Target)Quench->ProductWorkup & Cryst.

Figure 1: Friedel-Crafts Acylation workflow for the scalable synthesis of this compound.

Validated Experimental Protocol

Objective: Synthesis of 50g of this compound. Safety Precaution:

1

Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the glassware.[1]

  • Lewis Acid Activation:

    • Charge

      
       (40.0 g, 300 mmol, 1.2 equiv) and anhydrous DCM (400 mL).
      
    • Cool the suspension to 0°C using an ice/salt bath.[1]

  • Acyl Chloride Addition:

    • Add Cyclobutanecarbonyl chloride (35.5 g, 300 mmol, 1.2 equiv) dropwise over 30 minutes.

    • Observation: The solution will darken as the acylium complex forms.[1] Stir for 15 minutes at 0°C.

  • Substrate Addition:

    • Add Anisole (27.0 g, 250 mmol, 1.0 equiv) dropwise over 45 minutes. Maintain internal temperature < 5°C to prevent ortho isomer formation.[1]

    • Causality: Slow addition prevents exotherm runaway and ensures para-selectivity driven by thermodynamics.[1]

  • Reaction & Quench:

    • Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Pour the reaction mixture slowly onto 500g of crushed ice/HCl (conc.) mixture.

  • Workup:

    • Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 100 mL).[1]

    • Wash combined organics with 1M NaOH (removes unreacted phenols/acids), water, and brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Hexane/Ethanol (95:5) to yield off-white crystals.[1]

    • Expected Yield: 85–90%.[1][2]

Pharmaceutical Applications & Derivatization[4][6]

This ketone is not merely an endpoint; it is a divergent intermediate .[1] The cyclobutyl ring serves as a "bioisostere" for isopropyl or tert-butyl groups but offers unique vectors for C-H functionalization.[1]

Key Therapeutic Areas[1][7]
  • Kinase Inhibitors: The rigid cyclobutyl group fits into hydrophobic pockets (e.g., ATP binding sites) with lower entropic penalty than flexible alkyl chains.[1]

  • Cinacalcet Analogs: Recent methodologies utilize this ketone to synthesize conformationally restricted analogs of Cinacalcet (calcimimetic) via

    
    -C-H arylation.[1]
    
  • CNS Agents: Reductive amination yields amines structurally related to Venlafaxine or Tramadol analogs, where the cyclobutyl ring modulates blood-brain barrier (BBB) penetration.[1]

Derivatization Logic Diagram

Derivatization_TreeCoreCyclobutyl 4-methoxyphenylketoneRedAminReductive Amination(NH4OAc, NaBH3CN)Core->RedAminReductionCarbonyl Reduction(NaBH4)Core->ReductionCHFuncPd-Cat Gamma-Arylation(C-H Activation)Core->CHFuncDemethylDemethylation(BBr3)Core->DemethylAmineBenzylamine Analogs(NK1 Antagonists)RedAmin->AmineAlcoholSecondary Alcohols(Chiral Intermediates)Reduction->AlcoholComplexScaffoldcis-1,3-DifunctionalizedCyclobutanes(Cinacalcet Analogs)CHFunc->ComplexScaffoldPhenolPhenolic Precursors(Linker Chemistry)Demethyl->Phenol

Figure 2: Divergent synthesis tree demonstrating the utility of the cyclobutyl ketone scaffold in accessing diverse pharmacological classes.[1]

Critical Quality Attributes (CQA) for Pharma Use

When sourcing or synthesizing this intermediate for GMP downstream processing, the following specifications are critical:

AttributeSpecificationJustification
Purity (HPLC)

Essential to prevent carryover of isomeric impurities.[1]
Ortho-Isomer

Hard to separate downstream; impacts crystal packing of final drug.[1]
Residual Aluminum

Critical if used in late-stage synthesis to avoid catalyst poisoning.[1]
Water Content

Prevents hydrolysis in subsequent moisture-sensitive steps (e.g., Grignard).[1]

References

  • Synthesis & Properties

    • This compound (CAS 100121-80-0).[1][3][4][5] ChemicalBook. Retrieved from

  • Advanced Functionalization (C-H Activation)

    • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH). Retrieved from [1]

  • Therapeutic Relevance (Cyclobutyl Drugs)

    • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.[1][6] Retrieved from

  • Analogous Synthesis (Friedel-Crafts)

    • Cyclopropyl 4-methoxyphenyl ketone synthesis (Methodology reference). ChemicalBook. Retrieved from

Methodological & Application

Friedel-Crafts acylation for "Cyclobutyl 4-methoxyphenyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Cyclobutyl 4-methoxyphenyl ketone via Friedel-Crafts Acylation

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the synthesis of this compound, a valuable aryl ketone scaffold in medicinal chemistry and materials science.[1][2][3] The synthesis is achieved through the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride, a classic yet powerful C-C bond-forming reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Rationale

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for acylating aromatic systems.[4][5] This electrophilic aromatic substitution (EAS) reaction is unparalleled in its ability to directly form aryl ketones, which are key intermediates in the synthesis of pharmaceuticals and fine chemicals.[1]

The target molecule, this compound, is synthesized by reacting anisole (methoxybenzene) with cyclobutanecarbonyl chloride. The choice of reactants is governed by fundamental chemical principles:

  • Anisole (Substrate): The methoxy (-OCH₃) group on the benzene ring is a powerful activating group. Through resonance, it donates electron density to the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This electron donation is preferentially directed to the ortho and para positions. The para product is typically the major isomer formed due to the significant steric hindrance at the ortho positions imposed by the methoxy group.

  • Cyclobutanecarbonyl Chloride (Acylating Agent): This acyl halide serves as the source of the electrophile. In the presence of a strong Lewis acid, it is converted into a highly reactive acylium ion.[6][7]

  • Aluminum Chloride (Lewis Acid Catalyst): A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential for activating the acyl chloride.[4][7] It coordinates to the chlorine atom, facilitating its departure and generating the electrophilic acylium ion. A key consideration in Friedel-Crafts acylation is the reaction stoichiometry. More than a stoichiometric equivalent of the Lewis acid is required because AlCl₃ complexes not only with the acyl chloride but also with the oxygen atoms of the anisole substrate and, more strongly, the carbonyl oxygen of the resulting ketone product.[8][9] This product complexation deactivates the ring, advantageously preventing further acylation reactions.[8]

Reaction Mechanism and Workflow

The reaction proceeds through a well-established multi-step mechanism, as illustrated below.

Mechanistic Pathway

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Liberation of Product AcylCl Cyclobutanecarbonyl Chloride Complex1 Initial Lewis Acid-Base Complex AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex1->Acylium Ionization Anisole Anisole (Nucleophile) Sigma Arenium Ion (Sigma Complex) Anisole->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (Deprotonation by AlCl₄⁻) Workup Aqueous Workup (H₂O) Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire laboratory procedure, from setup to final product isolation.

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Safety Precautions: This reaction is exothermic and involves corrosive and moisture-sensitive reagents.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aluminum chloride reacts violently with water and releases HCl gas.[10]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Key Properties
Aluminum Chloride (anhydrous)AlCl₃133.343.2 g24.0Corrosive, moisture-sensitive
AnisoleC₇H₈O108.142.0 mL (2.16 g)20.0Flammable, irritant
Cyclobutanecarbonyl chlorideC₅H₇ClO118.562.5 g21.1Corrosive, lachrymator
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9340 mL-Volatile, suspected carcinogen
Hydrochloric Acid (conc.)HCl36.46~5 mL-Corrosive
Saturated Sodium BicarbonateNaHCO₃84.01~40 mL-Mild base
Saturated Sodium Chloride (Brine)NaCl58.44~20 mL-Drying/washing agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (3.2 g). Carefully add 20 mL of anhydrous dichloromethane (DCM) via the dropping funnel. Stir the suspension and cool the flask to 0°C using an ice-water bath. The reaction is exothermic, so cooling is critical.[10]

  • Reactant Addition: In a separate dry flask, prepare a solution of anisole (2.0 mL) and cyclobutanecarbonyl chloride (2.5 g) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 5°C throughout the addition. A color change to deep orange or red is typically observed.[10] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the anisole starting material indicates reaction completion.

  • Work-up - Quenching: Cool the reaction flask back to 0°C in an ice bath. Very slowly and carefully, add 20 g of crushed ice to quench the reaction. Subsequently, add 5 mL of concentrated HCl to dissolve the aluminum salts. Caution: This step is highly exothermic and will release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.[11]

  • Washing: Combine all organic layers. Wash sequentially with 20 mL of cold water, two 20 mL portions of saturated sodium bicarbonate solution (to neutralize acid), and finally with 20 mL of brine.[11]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.[11]

  • Solvent Removal: Remove the DCM solvent using a rotary evaporator to yield the crude product, typically as a yellowish oil or solid.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure this compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~3.9 (s, 3H, -OCH₃), ~3.8 (p, 1H, -CH- of cyclobutyl), ~2.4-2.0 (m, 6H, -CH₂- of cyclobutyl)
¹³C NMR (CDCl₃, 100 MHz) δ ~199 (C=O), ~163 (Ar-C-OCH₃), ~130 (Ar-C), ~129 (Ar-C-C=O), ~113 (Ar-C), ~55 (-OCH₃), ~45 (-CH- of cyclobutyl), ~25 (-CH₂- of cyclobutyl), ~18 (-CH₂- of cyclobutyl)
FT-IR (KBr, cm⁻¹) ~1670 (strong, C=O stretch), ~1600 & ~1510 (Ar C=C stretch), ~1250 (C-O stretch)
Melting Point ~50-54 °C (literature values may vary)

Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Inactive catalyst due to moisture contamination. AlCl₃ is highly hygroscopic.

    • Solution: Ensure all glassware is oven-dried. Use fresh, anhydrous AlCl₃ and anhydrous grade solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Formation of Side Products (Ortho-isomer):

    • Cause: Reaction temperature was too high, reducing regioselectivity.

    • Solution: Maintain strict temperature control (0-5°C) during the addition of reactants.

  • Incomplete Reaction:

    • Cause: Insufficient amount of Lewis acid catalyst. As the product complexes with AlCl₃, a molar excess is required.[9]

    • Solution: Use at least 1.2 equivalents of AlCl₃ relative to the limiting reagent (anisole).

  • Difficult Work-up (Emulsion):

    • Cause: Formation of aluminum hydroxides at the interface.

    • Solution: Add more acid (HCl) during the quench to ensure all aluminum salts are fully dissolved in the aqueous phase. Addition of brine can also help break emulsions.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • aventurin. (2018, March 17). Friedel-Crafts reaction of anisole? Chemistry Stack Exchange. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • TMP Chem. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • The Organic Chemist. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Communications Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2023, April 26). Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • ResearchGate. (2014, June). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • International Journal of Science and Engineering. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

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Application Notes & Protocols: The Norrish-Yang Cyclization of Cyclobutyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Norrish-Yang cyclization of cyclobutyl aryl ketones. This powerful photochemical transformation enables the stereospecific synthesis of valuable cis-bicyclo[4.2.0]octan-1-ol scaffolds, which are of significant interest in medicinal chemistry. This guide details the underlying mechanism, provides a robust experimental protocol, discusses substrate scope and limitations, and offers practical troubleshooting advice to ensure successful implementation.

Theoretical Background & Mechanism

The Norrish-Yang reaction is a specific outcome of the Norrish Type II reaction, a fundamental photochemical process first reported by Norrish in 1937.[1] For a ketone or aldehyde, the reaction is initiated by the absorption of UV light, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).[2] This is typically an n → π* transition involving an electron from a non-bonding orbital on the carbonyl oxygen.[2]

Following excitation, the molecule can undergo intersystem crossing (ISC) to a more stable triplet excited state (T₁).[2] From this excited state, the carbonyl oxygen can abstract a hydrogen atom from the γ-position through a six-membered ring-like transition state.[1][3] This intramolecular hydrogen abstraction generates a 1,4-biradical intermediate.[1][4][5]

This 1,4-biradical has several potential fates:

  • Fragmentation (β-scission): Cleavage of the Cα-Cβ bond results in an enol and an alkene.[1][5]

  • Disproportionation: Reversion to the starting ketone.

  • Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the two radical centers forms a new carbon-carbon bond, yielding a cyclobutanol derivative.[1][5][6]

In the specific case of cyclobutyl aryl ketones, the γ-hydrogen is located on the cyclobutane ring. The abstraction of this hydrogen leads to a 1,4-biradical, and subsequent cyclization yields a bicyclic alcohol, specifically a benzobicyclo[4.2.0]octanol.[7] This reaction is synthetically valuable as it provides access to strained bicyclic systems that are challenging to prepare using conventional ground-state chemistry.[7][8]

Sources

Application Notes and Protocols for the Reaction of Cyclobutyl 4-methoxyphenyl ketone with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of cyclobutyl 4-methoxyphenyl ketone with primary amines. It delineates the core reaction pathways, including imine formation (Schiff base synthesis) and subsequent reductive amination to yield secondary amines. Detailed mechanistic insights, validated experimental protocols, and data-driven guidance on reaction optimization are presented to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: Strategic Importance in Medicinal Chemistry

The reaction between ketones and primary amines is a cornerstone of modern synthetic organic chemistry, providing a robust avenue to carbon-nitrogen bond formation. Specifically, the reaction of this compound with primary amines opens pathways to novel molecular scaffolds of significant interest in drug discovery. The resulting imines (Schiff bases) and their corresponding secondary amines are prevalent motifs in a wide array of pharmacologically active compounds. The cyclobutyl group can impart unique conformational constraints and metabolic stability, while the 4-methoxyphenyl moiety can engage in crucial interactions with biological targets. Understanding and mastering this reaction is therefore of paramount importance for medicinal chemists seeking to generate libraries of novel compounds for screening and lead optimization.

This guide will explore the two primary transformations originating from the reaction of this compound with primary amines:

  • Imine Formation: A reversible, acid-catalyzed condensation reaction to form a C=N double bond.

  • Reductive Amination: A one-pot or two-step process that combines imine formation with a subsequent reduction to yield a stable secondary amine.

Mechanistic Deep Dive: The Chemistry Behind C-N Bond Formation

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The reaction of a ketone with a primary amine is a multi-step process that is highly dependent on the reaction conditions, particularly the pH.

Imine (Schiff Base) Formation

The formation of an imine from a ketone and a primary amine is a reversible, acid-catalyzed dehydration reaction.[1][2][3] The overall transformation involves the replacement of the carbonyl oxygen with a nitrogen atom, forming a carbon-nitrogen double bond and eliminating a molecule of water.[1]

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as the solvent or the amine itself) removes a proton from the nitrogen, yielding the final neutral imine product and regenerating the acid catalyst.

The optimal pH for this reaction is typically mildly acidic, around 4-5.[3] If the pH is too low, the primary amine will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high, the hydroxyl group of the carbinolamine will not be efficiently protonated, preventing the elimination of water.

Imine_Formation_Mechanism Ketone Cyclobutyl 4-methoxyphenyl ketone Zwitterion Zwitterionic Intermediate Ketone->Zwitterion + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine Zwitterion->Carbinolamine Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium Iminium Ion Protonated_Carbinolamine->Iminium - H2O Imine Imine (Schiff Base) Iminium->Imine - H+

Caption: Mechanism of Imine Formation.

Reductive Amination

Reductive amination is a highly valuable synthetic transformation that converts a ketone and a primary amine directly into a secondary amine.[4][5] This process combines the formation of an imine with an in-situ reduction of the C=N double bond.[4] This method is often preferred over the direct alkylation of amines, which can lead to over-alkylation and a mixture of products.

The process can be performed in two ways:

  • Stepwise (Indirect) Reductive Amination: The imine is first formed and isolated, and then subsequently reduced in a separate reaction step.

  • Direct (In Situ) Reductive Amination: The ketone, amine, and a reducing agent are all combined in a single reaction vessel. In this case, a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is required.

Commonly used reducing agents for direct reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[4] These reagents are less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone under the reaction conditions.

Reductive_Amination_Workflow Start This compound + Primary Amine (R-NH2) Imine_Formation Imine Formation (Acid Catalyst) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH3CN) Imine_Intermediate->Reduction Amine_Product Secondary Amine Product Reduction->Amine_Product

Caption: General Workflow for Reductive Amination.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of imines and secondary amines from this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst loading) may be necessary for specific primary amines.

Protocol 1: Synthesis of N-Substituted Imine via Acid Catalysis with Dehydration

This protocol describes a general procedure for the synthesis of an imine with concurrent removal of water to drive the reaction to completion.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, propylamine)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or glacial acetic acid

  • Anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves

  • Dean-Stark apparatus (optional)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous toluene (5-10 mL per gram of ketone).

  • Add the primary amine (1.1-1.2 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) or a few drops of glacial acetic acid.

  • If not using a Dean-Stark trap, add an excess of a drying agent such as anhydrous MgSO₄ or activated 4Å molecular sieves.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. If using a drying agent, reflux for 4-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (disappearance of the starting ketone), cool the mixture to room temperature.

  • If a drying agent was used, filter the solid.

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • The crude imine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: One-Pot Reductive Amination to a Secondary Amine

This protocol details a direct reductive amination procedure using a mild reducing agent.

Materials:

  • This compound

  • Primary amine

  • Methanol or 1,2-dichloroethane (DCE)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in methanol or DCE.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables provide representative data for imine formation and reductive amination reactions of aryl ketones, which can serve as a guide for optimizing the reactions of this compound.

Table 1: Imine Formation from Aryl Ketones and Primary Amines

Aryl KetonePrimary AmineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
AcetophenoneBenzylamineAcetic AcidEthanolReflux685General Knowledge
4-MethoxyacetophenoneAnilinePTSATolueneReflux1292[6]
BenzophenonePropylamineTiCl₄Dichloromethane25488General Knowledge
CyclohexanoneIsopropylamineNone (sieves)Ether25582General Knowledge

Table 2: Reductive Amination of Aryl Ketones with Primary Amines

Aryl KetonePrimary AmineReducing AgentSolventTime (h)Yield (%)Reference
AcetophenoneBenzylamineNaBH(OAc)₃DCE1290[7]
4-MethoxyacetophenoneButylamineNaBH₃CNMethanol2485[7]
CyclopentanoneAnilineNaBH₃CNMethanol1878[7]
Benzaldehyden-ButylamineH₂/Co catalyst--72-96[8]

Troubleshooting and Optimization

  • Low Yield of Imine: If the imine formation is sluggish, ensure that water is being effectively removed. The use of freshly activated molecular sieves or a Dean-Stark trap is crucial.[9] Increasing the amount of acid catalyst or switching to a stronger acid like methanesulfonic acid may also improve the reaction rate.[10]

  • Incomplete Reaction in Reductive Amination: Ensure the pH of the reaction mixture is slightly acidic to promote iminium ion formation without deactivating the amine. The reducing agent should be added after allowing some time for the imine/iminium ion to form.

  • Side Product Formation: In reductive amination, reduction of the starting ketone can occur if the reducing agent is too reactive or if the imine formation is slow. Using a milder reducing agent like NaBH(OAc)₃ can mitigate this. Over-alkylation is generally not an issue in reductive amination.

  • Purification Challenges: Imines can be susceptible to hydrolysis back to the starting materials, especially on silica gel.[9] It is advisable to use a non-polar eluent system and work quickly. Alternatively, purification by distillation under reduced pressure may be more suitable for thermally stable imines.

Conclusion

The reaction of this compound with primary amines provides a versatile and powerful platform for the synthesis of novel imines and secondary amines. A solid understanding of the underlying reaction mechanisms, coupled with careful control of reaction conditions, will enable researchers to efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and development. The protocols and data presented in this guide serve as a robust starting point for further exploration and optimization of this important synthetic transformation.

References

  • Huang, J.-M., Zhang, J.-F., Dong, Y., & Gong, W. (2011). A mild three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia as the nitrogen source gives imines in very good yields. J. Org. Chem., 76, 3511-3514. [Link]

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  • Bourne, G. T., et al. (2012). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. PubMed Central. [Link]

  • Kar, A., et al. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PubMed Central. [Link]

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • Rufino, V. C., & Pliego Jr, J. R. (2023). What is the proper way to synthesis imine from cyclic ketone and primary amine?. ResearchGate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry – A European Journal, 15(6), 1300-1308. [Link]

  • Zhang, H.-H., & Yu, S. (2017). Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. The Journal of Organic Chemistry, 82(19), 9995–10006. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Reductive Amination of Aldehydes and Ketones. Chemical Reviews, 104(6), 3079–3160. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Zhang, H.-H., & Yu, S. (2017). Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. Organic Chemistry Portal. [Link]

  • Hernandez, L. G., et al. (2016). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

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Application Notes and Protocols: The Cyclobutyl 4-Methoxyphenyl Ketone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. The cyclobutyl 4-methoxyphenyl ketone motif, while not extensively documented as a standalone pharmacophore in publicly available literature, represents a confluence of two structurally and functionally significant moieties: the cyclobutyl ring and the 4-methoxyphenyl ketone core. This guide serves as a comprehensive resource for researchers, providing not only a rationale for its application but also detailed protocols for its synthesis and evaluation against key biological targets. By leveraging the principles of bioisosterism and scaffold hopping, we can logically infer the potential of this scaffold to yield novel modulators of enzymes and receptors implicated in a range of pathologies.

The cyclobutyl group is increasingly recognized for its favorable properties in drug design. It can serve as a bioisosteric replacement for other groups, enhancing metabolic stability, improving receptor complementarity, and providing a unique three-dimensional vector for substituent placement.[1] Concurrently, the 4-methoxyphenyl ketone substructure is a recurring feature in a variety of biologically active molecules, including those with anti-inflammatory and anticancer properties. This guide will therefore explore the synthesis of the core scaffold and its potential application in the development of inhibitors for three key targets: Phosphodiesterase 4 (PDE4), C-C Motif Chemokine Receptor 5 (CCR5), and Fatty Acid Amide Hydrolase (FAAH).

Part 1: Synthesis of the this compound Scaffold

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic yet robust method allows for the direct attachment of the cyclobutanecarbonyl group to the electron-rich anisole ring.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of Cyclobutyl(4-methoxyphenyl)methanone

This protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole.[2][3][4][5]

Materials and Reagents:

  • Anisole

  • Cyclobutanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath with stirring.

  • Formation of the Acylium Ion: Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension. The reaction is exothermic, so maintain the temperature below 5 °C.[3] Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Acylation of Anisole: Dissolve anisole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[2][3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Quenching the Reaction: Once the reaction is deemed complete, slowly and carefully quench the reaction by the dropwise addition of ice-cold water. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutyl(4-methoxyphenyl)methanone.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Potential Therapeutic Applications and Screening Protocols

The this compound scaffold holds promise for the development of inhibitors for several key therapeutic targets due to the structural motifs present in known modulators of these targets. Below are detailed protocols for in vitro screening against PDE4, CCR5, and FAAH.

Application 1: Phosphodiesterase 4 (PDE4) Inhibition

Rationale: PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in regulating inflammation.[6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune cells and the production of pro-inflammatory cytokines.[6][7] The 4-methoxyphenyl group is a common feature in many known PDE4 inhibitors.

Signaling Pathway:

PDE4_Signaling GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Cytokines CREB->Inflammation

Caption: PDE4-mediated cAMP signaling pathway.

Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol is based on commercially available PDE4 assay kits that utilize fluorescence polarization.[8]

Materials and Reagents:

  • Recombinant human PDE4B1 enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Phosphate-binding agent

  • PDE assay buffer

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Roflumilast)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader capable of measuring fluorescence polarization

Experimental Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compounds and the positive control in DMSO.

  • Reaction Setup:

    • To each well of the microplate, add the PDE assay buffer.

    • Add the test compound or control solution.

    • Add the diluted PDE4B1 enzyme to all wells except the "no enzyme" control wells.

    • Add the cAMP-FAM substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add the phosphate-binding agent to all wells. Incubate for an additional 15-30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the "no inhibitor" control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Application 2: C-C Motif Chemokine Receptor 5 (CCR5) Antagonism

Rationale: CCR5 is a co-receptor for the entry of the most common strains of HIV into host cells.[9] It also plays a significant role in inflammatory responses by mediating the migration of leukocytes to sites of inflammation.[10][11] Small molecule antagonists of CCR5 have been developed as anti-HIV and anti-inflammatory agents.

Signaling Pathway:

CCR5_Signaling CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds to G_protein Gαi & Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation

Caption: CCR5-mediated inflammatory signaling.

Protocol 3: CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand.

Materials and Reagents:

  • Cell line expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5)

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-CCL5)

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Non-labeled CCR5 antagonist (for determining non-specific binding, e.g., Maraviroc)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Experimental Procedure:

  • Cell Preparation: Harvest the CCR5-expressing cells and resuspend them in binding buffer to a final concentration of 2 x 10⁶ cells/mL.[12]

  • Assay Setup:

    • In a 96-well plate, add the binding buffer.

    • Add the test compounds at various concentrations.

    • For total binding wells, add vehicle (DMSO).

    • For non-specific binding wells, add a high concentration of the non-labeled antagonist.

    • Add the radiolabeled ligand to all wells.

    • Add the cell suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Filtration and Washing: Harvest the contents of each well onto the filter plate using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of inhibition by the test compound is calculated relative to the specific binding.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Application 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Rationale: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[13] Inhibition of FAAH increases the levels of anandamide, which can lead to analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.[13][14]

Signaling Pathway:

FAAH_Signaling Anandamide Anandamide (AEA) CB1_R CB1 Receptor Anandamide->CB1_R Activates FAAH FAAH Anandamide->FAAH Neuronal_Activity ↓ Neuronal Excitability CB1_R->Neuronal_Activity Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes Pain_Perception ↓ Pain Perception Neuronal_Activity->Pain_Perception

Caption: FAAH in the endocannabinoid signaling pathway.

Protocol 4: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is based on the enzymatic hydrolysis of a fluorogenic substrate.[15][16]

Materials and Reagents:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • FAAH assay buffer

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., JZL195)

  • 96-well white, opaque, flat-bottom microplate

  • Fluorescence plate reader

Experimental Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compounds and the positive control in DMSO.

  • Reaction Setup:

    • To each well of the microplate, add the FAAH assay buffer.

    • Add the test compound or control solution.

    • Add the diluted FAAH enzyme to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37 °C for 10-15 minutes.

  • Initiation of Reaction: Add the FAAH substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[16]

  • Data Analysis: The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the "no inhibitor" control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Considerations

The data generated from these assays will provide a preliminary understanding of the biological activity of the this compound scaffold and its derivatives.

Data Summary Table:

Compound IDScaffold ModificationPDE4 IC₅₀ (µM)CCR5 IC₅₀ (µM)FAAH IC₅₀ (µM)
CBMPK-01 Core ScaffoldTBDTBDTBD
Derivative A e.g., R-group on aryl ringTBDTBDTBD
Derivative B e.g., modification of ketoneTBDTBDTBD
Control Known InhibitorValueValueValue

TBD: To Be Determined

Causality Behind Experimental Choices and SAR Insights:

  • The Cyclobutyl Moiety: The non-planar, puckered conformation of the cyclobutyl ring can provide a distinct advantage in exploring the three-dimensional space of a binding pocket compared to flat aromatic rings. Modifications to the cyclobutyl ring (e.g., substitution) can be explored to probe specific interactions within the target protein.

  • The 4-Methoxyphenyl Ketone Moiety: The methoxy group at the para position is an electron-donating group that can influence the electronic properties of the aromatic ring and its interactions (e.g., hydrogen bonding with the ether oxygen). The ketone carbonyl group can act as a hydrogen bond acceptor. SAR studies should explore the effect of moving the methoxy group to the ortho or meta positions, or replacing it with other electron-donating or electron-withdrawing groups.

  • The Ketone Linker: The ketone can be a site for further chemical modification. For instance, it can be reduced to a hydroxyl group, which can act as a hydrogen bond donor, or converted to an oxime or other derivatives to explore different vector spaces and interactions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is straightforward, and it possesses structural features that suggest potential activity against a range of important medicinal chemistry targets. The protocols outlined in this guide provide a clear and actionable framework for synthesizing and evaluating this scaffold and its derivatives. By systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile molecular architecture.

References

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Application Notes and Protocols for the Synthesis of "Cyclobutyl 4-methoxyphenyl ketone" Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclobutyl Ketones in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of molecular scaffolds, those incorporating a cyclobutyl moiety have garnered significant attention for their unique conformational properties and metabolic stability. When coupled with a 4-methoxyphenyl group, a common pharmacophore in numerous bioactive molecules, the resulting "Cyclobutyl 4-methoxyphenyl ketone" framework presents a compelling starting point for the development of innovative therapeutics.

The cyclobutyl ring, a four-membered carbocycle, imparts a distinct three-dimensional geometry to molecules, which can facilitate favorable interactions with biological targets and improve pharmacokinetic properties.[1][2] Its incorporation can lead to increased metabolic stability by blocking sites susceptible to enzymatic degradation. The 4-methoxyphenyl group, on the other hand, is a well-established bioisostere for various functional groups and is known to engage in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of "this compound" and its derivatives. We will delve into a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, discuss its characterization, and explore its potential in targeting key players in cellular signaling, such as kinases and G-protein coupled receptors (GPCRs).

Synthetic Strategy: The venerable Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of "this compound" is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride.[3][4] This electrophilic aromatic substitution reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), offers a robust and scalable route to the desired ketone.

The methoxy group of anisole is a powerful ortho-, para-directing and activating group, making the aromatic ring highly susceptible to electrophilic attack. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para-position, leading to the desired 4-substituted product with high regioselectivity.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of cyclobutanecarbonyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of anisole, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation of this intermediate by the [AlCl₄]⁻ complex restores the aromaticity of the ring and yields the final ketone product, along with the regeneration of the catalyst and the formation of HCl.

Friedel_Crafts_Acylation Anisole Anisole (4-Methoxyphenyl) Sigma_Complex Sigma Complex (Intermediate) Anisole->Sigma_Complex + Acylium Ion Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Ion Acylium Ion (Electrophile) Cyclobutanecarbonyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product Cyclobutyl 4-methoxyphenyl ketone Sigma_Complex->Product - H⁺ Byproducts HCl + AlCl₃ Product->Byproducts (Workup)

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of "this compound" in a laboratory setting.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
AnisoleC₇H₈O108.1410.8 g (0.1 mol)Reagent grade, freshly distilled
Cyclobutanecarbonyl chlorideC₅H₇ClO118.5613.0 g (0.11 mol)
Aluminum chloride (anhydrous)AlCl₃133.3416.0 g (0.12 mol)Handle in a dry environment
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Hydrochloric acid (HCl)HCl36.46~50 mL (2M solution)For workup
Saturated sodium bicarbonateNaHCO₃84.01~50 mLFor workup
Brine (saturated NaCl solution)NaCl58.44~50 mLFor workup
Anhydrous magnesium sulfateMgSO₄120.37For drying
HexaneC₆H₁₄86.18For recrystallization
Ethyl acetateC₄H₈O₂88.11For recrystallization
Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (13.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL).

    • Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, add a solution of anisole (10.8 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, again keeping the temperature below 5 °C.

  • Reaction:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 2M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 2M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification and Characterization:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford "this compound" as a white to off-white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Characterization Data

The structural identity and purity of the synthesized "this compound" can be confirmed by various spectroscopic techniques.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.80 (quint, J = 8.4 Hz, 1H, CH-CO), 2.40-2.20 (m, 4H, CH₂), 2.10-1.90 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 199.5 (C=O), 163.5 (C-OCH₃), 130.5 (Ar-C), 129.5 (Ar-C), 113.7 (Ar-C), 55.5 (OCH₃), 45.5 (CH-CO), 26.0 (CH₂), 18.0 (CH₂)
IR (KBr, cm⁻¹)ν: 2960 (C-H), 1670 (C=O, aryl ketone), 1600, 1575 (C=C, aromatic), 1250 (C-O, ether)
Mass Spec. (EI)m/z: 190.10 [M]⁺, 135.05 [M-C₄H₇]⁺, 107.05, 77.04

Application in Drug Discovery: Targeting Kinases and GPCRs

The "this compound" scaffold is a versatile starting point for the synthesis of a diverse library of derivatives with potential therapeutic applications. The ketone functionality can be readily modified through various chemical transformations, including reduction, reductive amination, and aldol condensation, to introduce a wide range of functional groups and explore structure-activity relationships (SAR).

Kinase Inhibition

Many kinase inhibitors possess an aryl ketone moiety, which can act as a crucial hydrogen bond acceptor in the ATP-binding pocket of the enzyme. By derivatizing the cyclobutyl ring and the aromatic core of "this compound," it is possible to design potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases. For instance, cyclobutane derivatives have been explored as Janus kinase (JAK) inhibitors for the treatment of autoimmune disorders.[5]

Kinase_Inhibition Parent_Compound Cyclobutyl 4-methoxyphenyl ketone Scaffold Derivatization Chemical Derivatization Parent_Compound->Derivatization Derivative_Library Library of Derivatives Derivatization->Derivative_Library Kinase_Target Kinase Target (e.g., JAK) Derivative_Library->Kinase_Target Screening Binding Binding to ATP Pocket Kinase_Target->Binding Inhibition Kinase Inhibition Binding->Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Anti-inflammatory) Inhibition->Therapeutic_Effect

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are major targets for a wide range of approved drugs.[6][7][8] The "this compound" scaffold can be elaborated to generate ligands that modulate GPCR activity. The conformational rigidity imparted by the cyclobutyl ring can be advantageous for achieving high affinity and selectivity for specific GPCR subtypes. Derivatives can be designed to act as agonists, antagonists, or allosteric modulators, depending on the nature of the substituents and their spatial arrangement.

Conclusion

The synthesis of "this compound" derivatives offers a promising avenue for the discovery of novel drug candidates. The robust and scalable Friedel-Crafts acylation provides a reliable method for accessing the core scaffold. The unique structural features of the cyclobutyl and 4-methoxyphenyl moieties, combined with the versatility of the ketone functionality, make this class of compounds an attractive platform for targeting a range of biological targets, including kinases and GPCRs. The detailed protocols and characterization data provided in this application note serve as a valuable resource for researchers embarking on the exploration of this promising area of medicinal chemistry.

References

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Application Notes and Protocols: Leveraging Cyclobutyl 4-methoxyphenyl ketone for the Design and Synthesis of Novel Cinacalcet Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinacalcet, a calcimimetic agent, effectively modulates the calcium-sensing receptor (CaSR) and is a cornerstone in the management of hyperparathyroidism. The relentless pursuit of improved therapeutic agents necessitates the exploration of novel chemical scaffolds that can offer enhanced potency, selectivity, and pharmacokinetic profiles. This document outlines a forward-thinking approach to the design and synthesis of novel Cinacalcet analogues, utilizing "Cyclobutyl 4-methoxyphenyl ketone" as a key starting material. We will delve into the rationale for incorporating a cyclobutyl moiety as a bioisosteric replacement for an aromatic ring in Cinacalcet's structure, propose a detailed synthetic pathway, and provide comprehensive protocols for the synthesis of a lead analogue.

Introduction: The Clinical Significance of Cinacalcet and the Rationale for Analogue Development

Cinacalcet is a crucial therapeutic for treating secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma.[1] Its mechanism of action involves the allosteric modulation of the CaSR, increasing its sensitivity to extracellular calcium levels.[2] This heightened sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[3]

While highly effective, the development of Cinacalcet analogues is driven by the quest for molecules with improved "drug-like" properties, such as enhanced metabolic stability, better oral bioavailability, and a modified side-effect profile. One promising strategy in medicinal chemistry is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of aromatic rings with saturated carbocycles, such as cyclobutane, is an emerging strategy to improve pharmacokinetic properties.[2][4]

The cyclobutyl group, with its unique three-dimensional, puckered conformation, can offer several advantages over a planar phenyl ring:[4][5]

  • Improved Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism compared to aromatic rings.

  • Enhanced Solubility: The introduction of sp³-rich scaffolds can lead to improved aqueous solubility.

  • Novel Intellectual Property: The creation of new chemical entities with distinct structures opens up new avenues for patent protection.

  • Conformational Rigidity: The constrained nature of the cyclobutane ring can lock the molecule into a bioactive conformation, potentially increasing potency.[6]

This guide proposes the use of "this compound" as a versatile starting material for a new class of Cinacalcet analogues where the trifluoromethylphenyl group is replaced by a cyclobutylphenyl moiety.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[7] In the parathyroid gland, activation of the CaSR by extracellular calcium inhibits the synthesis and secretion of PTH. Cinacalcet and its analogues act as positive allosteric modulators, enhancing the receptor's sensitivity to calcium.

CaSR_Pathway cluster_cell Parathyroid Cell CaSR CaSR Gq_Gi Gq/Gi CaSR->Gq_Gi activates PLC PLC Gq_Gi->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_intracellular ↑ Intracellular Ca²⁺ IP3_DAG->Ca_intracellular Inhibition Inhibition of PTH Secretion Ca_intracellular->Inhibition PTH_vesicle PTH Vesicle PTH_vesicle->Inhibition Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR binds Cinacalcet_Analogue Cinacalcet Analogue Cinacalcet_Analogue->CaSR allosterically modulates

Caption: Mechanism of CaSR activation and inhibition of PTH secretion.

Design of a Novel Cinacalcet Analogue

Our proposed analogue, hereafter referred to as Cyclo-Cinacalcet , replaces the 3-(trifluoromethyl)phenylpropyl group of Cinacalcet with a 3-(4-cyclobutylphenyl)propyl moiety.

Table 1: Structural Comparison of Cinacalcet and Proposed Analogue

CompoundStructureKey Feature
Cinacalcet (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amineContains a trifluoromethylphenyl group.
Cyclo-Cinacalcet (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-cyclobutylphenyl)propan-1-amineFeatures a cyclobutylphenyl group as a bioisostere.

The rationale for this design is to leverage the potential benefits of the cyclobutyl group, as discussed in the introduction, while maintaining the core pharmacophore responsible for CaSR modulation.

Proposed Synthetic Workflow for Cyclo-Cinacalcet

The synthesis of Cyclo-Cinacalcet can be envisioned as a multi-step process starting from "this compound". A key step in this proposed synthesis is the reductive amination of a ketone intermediate with (R)-1-(naphthalen-1-yl)ethanamine.[8][9]

Synthesis_Workflow Start This compound Step1 Demethylation Start->Step1 Intermediate1 4-Cyclobutylphenol Step1->Intermediate1 Step2 Propargylation Intermediate1->Step2 Intermediate2 1-Cyclobutyl-4-(prop-2-yn-1-yloxy)benzene Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 Intermediate3 1-(3-Cyclobutylphenoxy)propane Step3->Intermediate3 Step4 Side Chain Installation Intermediate3->Step4 Step5 Reductive Amination Step4->Step5 Intermediate4 3-(4-Cyclobutylphenyl)propanal Final_Product Cyclo-Cinacalcet Step5->Final_Product

Caption: Proposed synthetic workflow for Cyclo-Cinacalcet.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis of Cyclo-Cinacalcet. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 3-(4-Cyclobutylphenyl)propanal (Intermediate 4)

This protocol outlines a potential route to the key aldehyde intermediate.

Step 1: Demethylation of this compound

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add boron tribromide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Cyclobutylphenol.

Step 2: Propargylation of 4-Cyclobutylphenol

  • To a solution of 4-Cyclobutylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain 1-Cyclobutyl-4-(prop-2-yn-1-yloxy)benzene.

Step 3: Hydrogenation and Rearrangement

  • A solution of 1-Cyclobutyl-4-(prop-2-yn-1-yloxy)benzene (1.0 eq) in a suitable solvent is subjected to hydrogenation over a palladium catalyst to reduce the alkyne to an alkane.

  • Subsequent acid-catalyzed rearrangement will yield 3-(4-Cyclobutylphenyl)propanal. Note: This step may require optimization of reaction conditions.

Protocol 2: Reductive Amination for the Synthesis of Cyclo-Cinacalcet

This protocol describes the crucial coupling step to form the final product.

  • To a solution of 3-(4-Cyclobutylphenyl)propanal (1.0 eq) in methanol, add (R)-1-(naphthalen-1-yl)ethanamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Cyclo-Cinacalcet.

Characterization and Data

The synthesized intermediates and the final product should be characterized using standard analytical techniques.

Table 2: Expected Analytical Data for Cyclo-Cinacalcet

AnalysisExpected Result
¹H NMR Peaks corresponding to the cyclobutyl, phenyl, propyl, and naphthyl protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (HRMS) Calculated m/z for C₂₇H₃₁N should be observed.
Chiral HPLC A single enantiomer should be observed, confirming the retention of stereochemistry.

Conclusion and Future Directions

The application of "this compound" as a starting material for the synthesis of novel Cinacalcet analogues presents a promising avenue for the development of next-generation CaSR modulators. The proposed synthetic route, centered around a key reductive amination step, offers a plausible pathway to these new chemical entities. The incorporation of a cyclobutyl moiety as a bioisostere for a phenyl ring is a modern medicinal chemistry strategy that may lead to compounds with improved pharmacokinetic and pharmacodynamic properties.[2][4]

Future work should focus on the optimization of the proposed synthetic steps, the in-vitro evaluation of the synthesized analogues for their activity on the CaSR, and subsequent in-vivo studies to assess their pharmacokinetic profiles and efficacy. This approach underscores the importance of innovative synthetic chemistry in the ongoing quest for superior therapeutic agents.

References

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Application Note: Strategic Integration of Cyclobutane Rings in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The integration of cyclobutane rings represents a high-impact strategy in modern "Lead Optimization" campaigns. As drug discovery moves away from planar, aromatic-heavy structures—a concept termed "Escaping Flatland" by Lovering et al.—the cyclobutane ring offers a unique three-dimensional architectural element. Unlike the rigid, planar cyclopropane, cyclobutane adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–35°), providing distinct vector alignment for substituents while significantly increasing the fraction of


 carbons (

).

This guide details the strategic application of cyclobutane as a bioisostere for phenyl rings and gem-dimethyl groups, substantiated by physicochemical data and a validated flow-photochemistry protocol for their synthesis.

Physicochemical Profiling & Bioisosterism[1][2][3]

The utility of the cyclobutane ring lies in its ability to modulate lipophilicity (


) and metabolic stability without significantly altering the overall volume of the pharmacophore.
Comparative Metrics: Cyclobutane vs. Common Motifs

The following table contrasts cyclobutane with the structural motifs it most commonly replaces: the phenyl ring (aromatic) and the gem-dimethyl group (aliphatic).

FeaturePhenyl RingCyclobutane RingGem-DimethylImpact of Switch to Cyclobutane
Hybridization

(Planar)

(Puckered)

(Flexible)
Increases

; improves solubility.
Bond Angle 120°~88° (C-C-C)109.5°Introduces defined conformational restriction.
Lipophilicity HighModerateHighLowers

relative to gem-dimethyl; improves metabolic stability.
Metabolic Liability Oxidation (CYP450)Low (Steric bulk)Oxidation (t-Bu)Blocks metabolic "soft spots" (e.g., benzylic positions).
Vector Geometry Flat (2D)V-shape (3D)TetrahedralAccesses unique IP space and binding pockets.
The "Pucker" Effect

Unlike cyclopropane, which is forced into planarity, cyclobutane relieves torsional strain by puckering. This creates two distinct substituent environments: pseudo-equatorial and pseudo-axial.

  • Application: This allows for precise positioning of H-bond donors/acceptors to match protein binding pockets that planar aromatic rings cannot access.

Strategic Decision Logic

The following decision tree illustrates the logical flow for a medicinal chemist deciding when to deploy a cyclobutane scaffold during lead optimization.

Cyclobutane_Decision_Tree Start Lead Compound Optimization (Problem Identification) Solubility Issue: Poor Solubility / High Planarity? Start->Solubility Metabolism Issue: Rapid Metabolic Clearance? Start->Metabolism Vector Issue: Suboptimal Binding Vector? Start->Vector Soln_Phenyl Strategy: Phenyl -> Cyclobutane Bioisostere (Increase Fsp3, Break Planarity) Solubility->Soln_Phenyl Yes Metabolism->Soln_Phenyl Oxidation at aromatic ring Soln_Gem Strategy: Gem-Dimethyl -> Cyclobutane (Reduce Lipophilicity, Block Oxidation) Metabolism->Soln_Gem Oxidation at alkyl site Soln_Conf Strategy: Alkyl Chain -> Cyclobutane (Rigidify Backbone, Fix Conformation) Vector->Soln_Conf Need defined exit vector

Figure 1: Decision matrix for incorporating cyclobutane scaffolds during Structure-Activity Relationship (SAR) exploration.

Case Study: High-Value Application

Compound: PF-03654746 (Pfizer) Target: Histamine H3 Receptor Antagonist Context: Early H3 antagonists suffered from hERG liability and poor phospholipidosis profiles, often linked to basic amine chains and high lipophilicity. Cyclobutane Solution: Researchers replaced a flexible alkyl chain or a planar aromatic linker with a cyclobutane core.

  • Result: The cyclobutane ring rigidified the distance between the basic amine and the aromatic headgroup. This conformational lock improved potency by reducing the entropic penalty of binding, while the

    
     character improved the physicochemical profile compared to a phenyl linker.
    

Protocol: Continuous Flow [2+2] Photocycloaddition

While classical batch photochemistry is difficult to scale due to light penetration issues (Beer-Lambert law), Flow Photochemistry is the industry standard for synthesizing cyclobutanes via [2+2] cycloaddition. This protocol describes the synthesis of a cyclobutane scaffold from an enone and an alkene.[1]

Experimental Setup
  • Reactor: Vapourtec E-Series or equivalent commercial flow photoreactor.

  • Light Source: UV-LED module (365 nm or 420 nm depending on substrate/sensitizer).

  • Reactor Volume: 10 mL FEP (Fluorinated Ethylene Propylene) coil.

Reagents & Preparation
  • Substrate A (Enone): 1.0 equiv (e.g., Cyclohexenone).

  • Substrate B (Alkene): 5.0 equiv (e.g., Ethylene gas or functionalized alkene).

  • Photosensitizer: Acetophenone (0.1 equiv) or Thioxanthone (if using visible light).

  • Solvent: Acetonitrile (degassed). Note: Degassing is critical to prevent quenching of the triplet state by oxygen.

Step-by-Step Workflow
  • Solution Prep: Dissolve Enone and Sensitizer in Acetonitrile. Concentration: 0.1 M.

  • System Priming: Flush the flow reactor with pure Acetonitrile to remove air bubbles.

  • Parameter Setting:

    • Flow Rate: 1.0 mL/min (resulting in 10 min residence time).

    • Temperature: 25°C (Active cooling required to counteract LED heat).

    • Pressure: 100 psi (using a Back Pressure Regulator - BPR) to keep volatile alkenes in solution.

  • Execution: Pump the reaction mixture through the irradiated coil.

  • Work-up: Collect the output stream. Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

Flow_Protocol Feed Feed Solution (Enone + Sensitizer) Pump HPLC Pump (1.0 mL/min) Feed->Pump Mixer T-Mixer (Alkene Input) Pump->Mixer Reactor Photoreactor Coil (365 nm LED, 10 mL) Mixer->Reactor Degassed Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Irradiation Collect Collection & Evaporation BPR->Collect Crude Product

Figure 2: Schematic of the continuous flow photochemical synthesis of cyclobutane scaffolds.

Analytical Validation

Verifying the formation of the cyclobutane ring requires specific analytical checks:

  • 1H NMR: Look for the characteristic upfield shift of the ring protons (typically

    
     1.5–2.5 ppm) and complex splitting patterns due to the puckered conformation.
    
  • 13C NMR: Cyclobutane carbons typically appear between

    
     20–30 ppm.
    
  • NOESY (2D NMR): Essential for determining the stereochemistry (cis vs. trans) of the substituents relative to the ring pucker.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2021). Cyclobutanes in Drug Discovery. Chemical Reviews, 121, 1670–1715. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Lazarski, K. E., et al. (2011). Discovery of a Potent, Selective, and Orally Bioavailable Histamine H3 Receptor Antagonist. Journal of Medicinal Chemistry, 54(9), 3500–3504. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Cyclobutyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cyclobutyl 4-methoxyphenyl ketone. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable compound. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-proven protocol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and reliable method is the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclobutanecarbonyl chloride.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich anisole ring attacks an electrophilic acylium ion generated from the acyl chloride and a Lewis acid catalyst.[2] The methoxy group of anisole is a strong activating group, which directs the substitution primarily to the para position, yielding the desired product.[3]

Q2: Why is the choice of Lewis acid so critical in this specific reaction?

The Lewis acid catalyst is arguably the most critical variable. Its primary role is to coordinate with the cyclobutanecarbonyl chloride to generate the highly electrophilic acylium ion, which is necessary for the reaction to proceed. However, the choice of catalyst directly impacts yield and purity:

  • Strong Lewis Acids (e.g., AlCl₃): While highly effective at promoting the reaction, aluminum chloride can lead to undesirable side reactions. It is known to cause demethylation of the methoxy group on anisole, especially at elevated temperatures, leading to phenolic impurities that are difficult to remove.[4]

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃): These catalysts offer a balance between reactivity and selectivity. Iron(III) chloride is a common, cost-effective alternative that often minimizes demethylation.[1] For particularly sensitive substrates, rare-earth triflates like Scandium(III) triflate can be excellent but more expensive options.[4]

Q3: What are the primary safety precautions to consider during this synthesis?

Safety is paramount. The Friedel-Crafts acylation involves several hazards:

  • Corrosive Reagents: Acyl chlorides and Lewis acids like AlCl₃ are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction is highly exothermic, especially during the addition of the Lewis acid.[5] Failure to control the temperature with an ice bath can lead to a runaway reaction, boiling of the solvent, and a significant increase in side products.

  • Quenching: The workup step, which involves quenching the reaction with water, is also very exothermic and releases HCl gas. This must be done slowly, with adequate cooling, and in a well-ventilated fume hood.

Part 2: Troubleshooting Guide for Low Yield & Impurities

This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low or I'm recovering only starting material.

  • Possible Cause 1: Inactive or Insufficient Lewis Acid Catalyst.

    • Why it happens: Lewis acids like AlCl₃ and FeCl₃ are hygroscopic and react readily with atmospheric moisture. A hydrated catalyst is inactive and will not generate the necessary acylium ion. Furthermore, the ketone product itself complexes with the Lewis acid, so slightly more than one equivalent of the catalyst is often required for a complete reaction.

    • Solution:

      • Use a fresh, unopened bottle of anhydrous Lewis acid.

      • Weigh and transfer the catalyst quickly to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure all glassware is thoroughly oven- or flame-dried before use.

      • Consider increasing the stoichiometry of the Lewis acid to 1.1-1.2 equivalents relative to the cyclobutanecarbonyl chloride.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Why it happens: The reaction kinetics are highly temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions such as demethylation and the formation of the ortho-isomer will dominate, reducing the yield of the desired para-product.[5]

    • Solution:

      • Begin the reaction at 0 °C in an ice bath. Add the anisole solution dropwise to the mixture of acyl chloride, catalyst, and solvent.

      • After the addition is complete, allow the reaction to stir at 0 °C for a set period (e.g., 30-60 minutes) before slowly allowing it to warm to room temperature.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

Problem: My final product is contaminated with a significant impurity.

  • Possible Cause 1: Formation of the ortho-isomer (cyclobutyl 2-methoxyphenyl ketone).

    • Why it happens: The methoxy group is an ortho, para-director. While the para position is sterically less hindered and generally favored, a certain percentage of the ortho-isomer is almost always formed.

    • Solution:

      • Optimize Temperature: Lower reaction temperatures generally favor the formation of the para-isomer.

      • Purification: The ortho- and para-isomers often have different polarities and can be separated using column chromatography on silica gel. They may also have different solubilities, allowing for purification by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Possible Cause 2: Presence of a phenolic impurity (cyclobutyl 4-hydroxyphenyl ketone).

    • Why it happens: This is a classic byproduct when using a strong Lewis acid like AlCl₃, which can cleave the methyl ether bond.[4]

    • Solution:

      • Switch to a Milder Catalyst: Replace AlCl₃ with FeCl₃ or another milder Lewis acid. This is the most effective way to prevent this side reaction.[1]

      • Purification: The phenolic impurity is acidic. It can be removed from the organic layer by washing with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃) during the workup. The desired ketone product, being non-acidic, will remain in the organic phase.

Part 3: Optimized Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps and expected observations.

Table 1: Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Anhydrous Iron(III) Chloride (FeCl₃)162.201.78 g11.0 mmol1.1
Cyclobutanecarbonyl chloride118.561.19 g (1.09 mL)10.0 mmol1.0
Anisole108.141.19 g (1.20 mL)11.0 mmol1.1
Dichloromethane (DCM), anhydrous-40 mL--
Ice-cold Water-50 mL--
5% HCl (aq)-20 mL--
Saturated NaHCO₃ (aq)-20 mL--
Brine (Saturated NaCl (aq))-20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g--
Step-by-Step Procedure:
  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (N₂ or Ar) and cool it to 0 °C using an ice-water bath.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (20 mL) followed by anhydrous iron(III) chloride (1.78 g). Stir to form a suspension.

  • Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.09 mL) to the catalyst suspension at 0 °C.

  • Anisole Addition: In the dropping funnel, prepare a solution of anisole (1.20 mL) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Observation: The mixture will typically darken to a deep orange or reddish-brown color as the reaction proceeds.[5]

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction's completion by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Cool the flask back to 0 °C. Slowly and carefully , pour the reaction mixture onto ~50 g of crushed ice in a beaker. This will quench the reaction and hydrolyze the FeCl₃. Stir until all the ice has melted.

    • Observation: The color should lighten, and an organic and an aqueous layer will form.[5]

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Drain the lower organic layer into a clean Erlenmeyer flask.

    • Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Isolation & Purification:

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield this compound as a colorless or pale yellow oil/solid.

Part 4: Visual Guides and Diagrams
Diagram 1: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration AcylChloride Cyclobutanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) + FeCl₄⁻ AcylChloride->AcyliumIon Coordination & Cleavage FeCl3 FeCl₃ (Lewis Acid) FeCl3->AcyliumIon Anisole Anisole AcyliumIon->Anisole Attack by π-system SigmaComplex Sigma Complex (Arenium Ion Intermediate) Anisole->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation by FeCl₄⁻ (restores catalyst + HCl) FinalProduct Cyclobutyl 4-methoxyphenyl Ketone ProductComplex->FinalProduct Workup (H₂O)

Caption: Mechanism of the Friedel-Crafts Acylation of Anisole.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckCatalyst Was the Lewis Acid fresh and anhydrous? Start->CheckCatalyst CheckTemp Was temperature controlled? (0°C addition) CheckCatalyst->CheckTemp Yes Solution1 Solution: Use fresh, anhydrous catalyst under inert atmosphere. CheckCatalyst->Solution1 No CheckStoich Was catalyst stoichiometry >1.0 equivalent? CheckTemp->CheckStoich Yes Solution2 Solution: Use ice bath during addition and monitor temperature. CheckTemp->Solution2 No Solution3 Solution: Increase catalyst to 1.1-1.2 equivalents. CheckStoich->Solution3 No End Re-evaluate other parameters (reaction time, solvent purity) CheckStoich->End Yes BadCatalyst No GoodCatalyst Yes BadTemp No GoodTemp Yes BadStoich No GoodStoich Yes

Caption: Decision tree for troubleshooting low product yield.

Part 5: References
  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023). YouTube. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents. Retrieved from

  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Sholikhah, E. N., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). Course Hero. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Cyclobutyl 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclobutyl 4-methoxyphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

The primary route for synthesizing this compound is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction, while straightforward in principle, is prone to several side reactions that can impact yield and purity.[3][4] This guide addresses the most common challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is unexpectedly low. What are the common causes for an incomplete reaction?

Answer: A low yield of the target ketone is a frequent issue, often stemming from suboptimal reaction conditions or reagent stoichiometry.

  • Insufficient Lewis Acid Catalyst: The most common cause is using a catalytic amount of AlCl₃. In Friedel-Crafts acylation, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[5][6] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric quantity (at least 1.1 equivalents) of AlCl₃ is required to drive the reaction to completion.[5]

  • Moisture Contamination: Aluminum chloride reacts vigorously with water. Any moisture in the reagents or glassware will consume the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inadequate Reaction Time or Temperature: While the reaction is exothermic, it still requires sufficient time and thermal energy to proceed to completion.[7] If the reaction is run at too low a temperature or for too short a duration, you will likely observe a significant amount of unreacted starting material (anisole). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion.

Question 2: My final product is contaminated with an isomer. How can I improve the selectivity for the desired para product?

Answer: This is the most prevalent side reaction. The methoxy group (-OCH₃) of anisole is an ortho-, para-directing group, meaning the incoming acyl group can add at either the ortho (2-position) or para (4-position) of the aromatic ring.[8][9] This results in the formation of the undesired "Cyclobutyl 2-methoxyphenyl ketone" alongside your target product.

  • Mechanism and Steric Hindrance: The methoxy group activates both the ortho and para positions for electrophilic attack.[10] However, the cyclobutyl group is sterically bulky. This bulkiness hinders the approach of the electrophile to the ortho position, which is adjacent to the methoxy group. Consequently, the para position is favored, and the para isomer is typically the major product.[9]

  • Improving Para-Selectivity:

    • Temperature Control: Lowering the reaction temperature (e.g., maintaining 0-5 °C) generally increases para-selectivity. At higher temperatures, the electrophile has more kinetic energy to overcome the steric barrier at the ortho position, leading to a higher proportion of the ortho-isomer. The reaction is highly exothermic, so careful cooling in an ice bath is crucial.[7]

    • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[9][11] Experimenting with different solvents may offer marginal improvements in selectivity.

    • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can be employed. Milder Lewis acids might offer different selectivity profiles, although they may require longer reaction times or higher temperatures.[12]

cluster_main Main Reaction Pathway cluster_side Side Reaction: Ortho-Isomer Formation Anisole Anisole Sigma_para σ-complex (para) Anisole->Sigma_para para-attack Reagents Cyclobutanecarbonyl Chloride + AlCl₃ Acylium Cyclobutyl Acylium Ion (Electrophile) Reagents->Acylium Anisole_side Anisole Product_para This compound (Desired Product) Sigma_para->Product_para -H⁺ Sigma_ortho σ-complex (ortho) Product_ortho Cyclobutyl 2-methoxyphenyl ketone (Isomeric Impurity) Sigma_ortho->Product_ortho -H⁺ Anisole_side->Sigma_ortho ortho-attack Product_para This compound (Desired Product) Complex Ether-AlCl₃ Complex Product_para->Complex + AlCl₃ LewisAcid Excess AlCl₃ (Strong Lewis Acid) Phenolic_Product Cyclobutyl 4-hydroxyphenyl ketone (Demethylation Byproduct) Complex->Phenolic_Product Heat / Prolonged Time - [AlCl₃OH]⁻ MeCl CH₃Cl Complex->MeCl

Caption: Lewis acid-mediated demethylation of the product.

Troubleshooting Summary

ProblemProbable Cause(s)Recommended Solution(s)
Low Conversion / Low Yield 1. Insufficient AlCl₃ (sub-stoichiometric). 2. Moisture in the reaction. 3. Reaction time too short.1. Use at least 1.1 equivalents of AlCl₃. 2. Use oven-dried glassware and anhydrous reagents. 3. Monitor reaction progress with TLC until completion.
Ortho-Isomer Impurity 1. The -OCH₃ group is ortho-, para-directing. 2. High reaction temperature.1. This is an inherent side reaction. 2. Maintain strict temperature control (0-5 °C) to favor para substitution due to sterics.
Phenolic Byproduct 1. Ether cleavage by the strong Lewis acid. 2. High reaction temperature or prolonged reaction time.1. Use a milder Lewis acid (e.g., FeCl₃). 2. Maintain low temperature (0-5 °C) and avoid unnecessarily long reaction times.
Polyacylation The product ketone is deactivated, but the starting anisole is highly activated.This is generally not a major issue in acylation but can be minimized by slow, controlled addition of the acylating agent. [10][13]
Dark Color / Charring The reaction is highly exothermic and may be overheating locally.1. Ensure efficient stirring and cooling. 2. Add the anisole solution dropwise to the AlCl₃/acyl chloride mixture to control the exotherm. [4][7]

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the para-isomer while minimizing side reactions.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Cyclobutanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 6M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Reagent Preparation: In the flask, suspend aluminum chloride (1.1 eq.) in anhydrous DCM. To the dropping funnel, add a solution of cyclobutanecarbonyl chloride (1.0 eq.) and anisole (1.2 eq.) in anhydrous DCM.

    • Rationale: Using a slight excess of the cheaper starting material (anisole) can help ensure the more expensive acyl chloride is fully consumed. The reagents are combined in the dropping funnel to be added together.

  • Reaction: Slowly add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The mixture will typically change color to orange or red. [7] * Rationale: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent temperature spikes that lead to side products. [4][7]4. Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC until the cyclobutanecarbonyl chloride is consumed.

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Rationale: The aqueous acid serves two purposes: it hydrolyzes the aluminum salts and breaks the AlCl₃-ketone complex, liberating the product. [7]This process is highly exothermic and must be done slowly with cooling.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 6M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Rationale: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by fractional distillation under vacuum or by column chromatography on silica gel. The para-isomer is typically a low-melting solid, while the ortho-isomer is often an oil, which can also facilitate separation by recrystallization.

References

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Vedantu. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • Purechemistry. (2023, March 30). Friedel craft's acylation. Purechemistry. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). University of Basrah. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved from [Link]

  • Google Patents. (n.d.). DE892442C - Process for the purification of o-methoxyphenylacetone. Google Patents.
  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. NIH. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. Cengage. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Retrieved from [Link]

  • ResearchGate. (2014, August). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Retrieved from [Link]

  • chemistNATE. (2018, December 31). ether cleavage with strong acids. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

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Troubleshooting Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride. This reaction is a powerful C-C bond-forming method used in the synthesis of aryl ketones, which are valuable intermediates in pharmaceutical and materials science. The reaction involves the electrophilic aromatic substitution of anisole with an acylium ion generated from cyclobutanecarbonyl chloride and a Lewis acid catalyst.[1][2] While robust, this procedure is sensitive to several parameters that can impact yield, purity, and reproducibility.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, ensuring you can diagnose issues, optimize conditions, and achieve your desired outcomes with confidence.

Core Reaction Scheme

The primary transformation is the acylation of anisole, which, due to the directing effect of the methoxy group, yields a mixture of ortho and para isomers, with the para isomer typically predominating due to reduced steric hindrance.[3][4]

Reaction scheme of anisole with cyclobutanecarbonyl chloride to form ortho and para acylated products.

Section 1: Troubleshooting Common Experimental Issues (Q&A)

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

A low or non-existent yield is the most common issue and almost always points to a fundamental problem with one of the three core components of the reaction: the catalyst, the reagents, or the conditions.

The mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion.[5] This electrophile is then attacked by the electron-rich anisole ring.[6] A failure in any step of this process will halt the reaction.

Below is a decision tree to systematically diagnose the root cause of low conversion.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed reagents 1. Verify Reagent Integrity start->reagents Start Here catalyst 2. Assess Catalyst Activity reagents->catalyst Reagents OK anisole_check Anisole pure? (>99%, anhydrous) reagents->anisole_check conditions 3. Review Reaction Conditions catalyst->conditions Catalyst OK lewis_acid_check Lewis Acid anhydrous? (e.g., AlCl3 from new bottle) catalyst->lewis_acid_check success Problem Solved conditions->success Conditions Optimized temp_check Temperature correct? (Initial cooling, then RT or gentle heat) conditions->temp_check acyl_chloride_check Acyl Chloride fresh? (Stored under N2, no HCl odor) anisole_check->acyl_chloride_check Yes solvent_check Solvent anhydrous? acyl_chloride_check->solvent_check Yes solvent_check->catalyst Yes stoichiometry_check Stoichiometry correct? (>1.1 eq. required) lewis_acid_check->stoichiometry_check Yes stoichiometry_check->conditions Yes time_check Sufficient reaction time? temp_check->time_check Yes time_check->success Yes

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Detailed Breakdown of Low-Yield Causes:
Potential CauseScientific ExplanationRecommended Solution
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[7] Water hydrolyzes the catalyst, rendering it inactive. Using old or improperly stored catalyst is a primary failure mode.Use a fresh, unopened bottle of anhydrous Lewis acid. Handle it quickly in a glovebox or under a stream of inert gas (N₂ or Ar). Ensure all glassware is oven-dried.
Insufficient Catalyst Stoichiometry The product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[8][9] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or slight excess) is required, not a catalytic amount.Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the acyl chloride). For anisole, which also complexes with the catalyst, amounts up to 2.0 equivalents may be necessary for high conversion.[8]
Degraded Acyl Chloride Cyclobutanecarbonyl chloride is moisture-sensitive.[10][11] It will hydrolyze to cyclobutanecarboxylic acid and HCl gas. The carboxylic acid will not form the acylium ion under these conditions, leading to no reaction.Use freshly purchased or distilled cyclobutanecarbonyl chloride. Store under an inert atmosphere and ensure containers are tightly sealed.[12] A sharp, pungent odor is characteristic; a dull or acidic smell may indicate degradation.
Sub-Optimal Temperature The reaction is highly exothermic, especially during the addition of the Lewis acid.[13] Adding reagents at room temperature can cause the solvent to boil, potentially leading to uncontrolled side reactions. Conversely, running the entire reaction at 0°C may be too slow.Cool the solvent and anisole mixture to 0°C in an ice bath before slowly adding the Lewis acid. After the initial exotherm subsides, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (40-50°C) may be required to drive the reaction to completion, but this should be monitored carefully.
Q2: I've isolated a product, but my NMR analysis shows a significant amount of a demethylated byproduct (4-hydroxyacetophenone derivative). What is happening?

This is a well-documented side reaction, particularly when using a strong Lewis acid like AlCl₃ on an activated, methoxy-bearing ring like anisole.[14]

Causality: The oxygen of the methoxy group acts as a Lewis base and coordinates strongly to the aluminum chloride. This complexation can facilitate the cleavage of the methyl-oxygen bond, resulting in a phenol. This newly formed phenol can then be acylated by the electrophile in the reaction mixture.

Mechanism of Demethylation

G anisole Anisole (Ar-O-CH3) complex Lewis Acid-Base Complex [Ar-O(AlCl3)-CH3] anisole->complex alcl3 AlCl3 (Strong Lewis Acid) alcl3->complex cleavage Intramolecular Cleavage complex->cleavage phenol Phenoxide Intermediate [Ar-O-AlCl2] cleavage->phenol workup Aqueous Workup phenol->workup final_phenol Phenol Byproduct (Ar-OH) workup->final_phenol

Caption: Pathway showing Lewis acid-mediated demethylation of anisole.

Solutions to Prevent Demethylation:

The key is to use a milder Lewis acid that is still capable of activating the acyl chloride but is less prone to cleaving the methyl ether.

Lewis AcidRelative StrengthPropensity for DemethylationTypical Conditions
AlCl₃ Very StrongHigh0°C to RT, can be aggressive
FeCl₃ StrongModerateRT to 50°C, a common, safer alternative[15]
SnCl₄ ModerateLow0°C to RT, good for sensitive substrates
Sc(OTf)₃ MildVery LowOften used in catalytic amounts at RT or elevated temps[14]
Zeolites Solid AcidLowHigher temperatures, solvent-free conditions[16]

Recommendation: For the acylation of anisole, switching from aluminum chloride (AlCl₃) to iron(III) chloride (FeCl₃) is an excellent first step. It often provides a good balance of reactivity and selectivity, significantly reducing demethylation without a major drop in yield.[15]

Q3: My product is a mix of ortho and para isomers. How can I increase the selectivity for the para product?

Obtaining a mixture of ortho and para isomers is expected. The methoxy group of anisole is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[4][6]

  • Para Product: Generally favored due to sterics. The cyclobutylcarbonyl group is bulky, and attack at the less hindered para position is kinetically preferred.

  • Ortho Product: Formation is disfavored by steric hindrance between the substituent and the incoming electrophile.

Strategies to Maximize the Para:Ortho Ratio:

  • Solvent Choice: Using a bulkier solvent can increase the effective size of the electrophile-catalyst complex, further disfavoring attack at the sterically crowded ortho position. Consider switching from dichloromethane (DCM) to a solvent like nitrobenzene or carbon disulfide (use with extreme caution due to toxicity and flammability).

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -20°C to 0°C) for a longer period can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the sterically less hindered para product.

  • Bulky Lewis Acid: While less common, employing a Lewis acid with bulky ligands can also increase steric demand and improve para-selectivity.

In most standard lab preparations, the para isomer is the major product and can often be easily separated from the ortho isomer by recrystallization or column chromatography due to differences in polarity and crystal packing.

Section 2: Recommended Experimental Protocols

Protocol 2.1: Standard Procedure using Iron(III) Chloride

This protocol is optimized to favor high yield while minimizing the risk of demethylation.

Materials:

  • Anisole (purified, anhydrous)

  • Cyclobutanecarbonyl chloride (≥98%)

  • Iron(III) Chloride (FeCl₃, anhydrous, ≥98%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M HCl, aqueous)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (saturated NaCl solution, aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reagent Preparation: Dissolve anisole (1.0 eq.) in anhydrous DCM (approx. 3 mL per mmol of anisole).

  • Catalyst Addition: Cool the flask to 0°C using an ice-water bath. To the stirred solution, add anhydrous FeCl₃ (1.2 eq.) portion-wise, allowing the exotherm to subside between additions.

  • Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding ice-cold 1M HCl (approx. 5 mL per mmol of anisole). Caution: This is highly exothermic and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) or recrystallization to separate the para and ortho isomers.

References

  • Chemistry Stack Exchange . (2017). Friedel-Crafts reaction of anisole? [Online]. Available at: [Link]

  • Master Organic Chemistry . (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online]. Available at: [Link]

  • Organic Chemistry Portal . (n.d.). Friedel-Crafts Acylation. [Online]. Available at: [Link]

  • BYJU'S . (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Online]. Available at: [Link]

  • NileRed . (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Online]. YouTube. Available at: [Link]

  • Vedantu . (n.d.). On Friedel-Crafts acetylation, anisole yields. [Online]. Available at: [Link]

  • Wikipedia . (n.d.). Friedel–Crafts reaction. [Online]. Available at: [Link]

  • University of Wisconsin-Madison . (n.d.). Experiment 13: Friedel-Crafts Acylation. [Online]. Available at: [Link]

  • Royal Society of Chemistry . (2017). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. [Online]. Available at: [Link]

  • Chemistry Stack Exchange . (2021). Friedel–Crafts acylation of substituted anisole. [Online]. Available at: [Link]

  • OChem Videos for Undergrads . (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Online]. YouTube. Available at: [Link]

  • Chemistry Steps . (n.d.). Friedel-Crafts Acylation with Practice Problems. [Online]. Available at: [Link]

  • Professor Davis . (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Online]. YouTube. Available at: [Link]

  • StuDocu . (2006). Friedel-Crafts Acylation of Anisole Lab Report. [Online]. Available at: [Link]

  • Quick Company . (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. [Online]. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD . (n.d.). Safety First: Handling Cyclobutanecarbonyl Chloride with Care. [Online]. Available at: [Link]

  • Master Organic Chemistry . (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Online]. Available at: [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. [Online].
  • ACS Publications . (1998). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Online]. Available at: [Link]

  • PubChem . (n.d.). Cyclobutanecarbonyl chloride. [Online]. National Institutes of Health. Available at: [Link]

  • LookChem . (n.d.). Cyclobutanecarbonyl chloride 5006-22-4 wiki. [Online]. Available at: [Link]

  • ResearchGate . (2013). Synthesis of 4′-Methoxy Flavone. [Online]. Available at: [Link]

Sources

Technical Support Center: Synthesis of Cyclobutyl 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Impurity Removal

Welcome to the technical support center for the synthesis of Cyclobutyl 4-methoxyphenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][4] The reaction involves the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of anisole.

Q2: What are the primary impurities I should expect in my crude product?

A2: The primary impurities often encountered in this synthesis include:

  • Ortho Isomer (Cyclobutyl 2-methoxyphenyl ketone): The methoxy group of anisole is an ortho, para-directing group, leading to the formation of the undesired ortho-acylated product alongside the desired para-isomer.[4]

  • Unreacted Anisole: Incomplete conversion will result in the presence of the starting material, anisole.

  • Cyclobutanecarboxylic Acid: The acylating agent, cyclobutanecarbonyl chloride, is highly susceptible to hydrolysis if moisture is present in the reaction setup.[5][6][7]

  • Residual Aluminum Salts: During aqueous workup, incomplete hydrolysis of the aluminum chloride-ketone complex can lead to the contamination of the product with aluminum salts.[8]

  • Demethylated Product (Cyclobutyl 4-hydroxyphenyl ketone): Although less common under standard conditions, strong Lewis acids like AlCl₃ can potentially demethylate the methoxy group of anisole or the product.[9]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Moisture Contamination: The presence of water will deactivate the Lewis acid catalyst and hydrolyze the cyclobutanecarbonyl chloride, significantly reducing the formation of the desired product.[5][6] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid forms a complex with the product ketone.[10] Therefore, a stoichiometric amount (or slightly more) of the catalyst is generally required for the reaction to go to completion.

  • Reaction Temperature: The reaction is typically exothermic.[8] Running the reaction at too low a temperature may slow down the reaction rate, while excessively high temperatures can lead to side reactions and degradation of the product.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.

Problem 1: My final product is an oil, but I expect a solid. NMR analysis shows a mixture of isomers.

Cause: The presence of the ortho-isomer impurity can depress the melting point of the desired para-product, resulting in an oil or a low-melting solid. The separation of these isomers is crucial for obtaining a pure, crystalline product.

Solution: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the para and ortho isomers due to their differing polarities. The para isomer is generally less polar than the ortho isomer.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure para-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: TLC Analysis of Isomers

CompoundRf Value (90:10 Hexanes:EtOAc)Polarity
para-isomer~0.45Lower
ortho-isomer~0.35Higher
Anisole~0.80Non-polar

Note: Rf values are approximate and can vary based on specific conditions.

Logical Workflow for Isomer Separation

Crude Crude Product (Oil/Mixture) Column Silica Gel Column Chromatography Crude->Column Adsorb on Silica Elution Gradient Elution (Hexanes/EtOAc) Column->Elution Fractions Fraction Collection & TLC Analysis Elution->Fractions Para Pure para-isomer (Crystalline Solid) Fractions->Para Combine Pure Fractions Ortho ortho-isomer (Impurity) Fractions->Ortho Isolate Impurity Fractions cluster_organic Organic Layer cluster_aqueous Aqueous Layer (NaHCO3) Ketone This compound (Desired Product) Acid Cyclobutanecarboxylic Acid (Impurity) Salt Sodium Cyclobutanecarboxylate (Water Soluble) Acid->Salt Deprotonation

Caption: Deprotonation of the acidic impurity for aqueous removal.

Problem 3: After column chromatography, my product still shows minor impurities and I want to achieve high purity for analytical standards.

Cause: Even after chromatography, trace impurities may remain. For achieving high purity, especially for a crystalline solid, recrystallization is the ideal final purification step.

Solution: Recrystallization

Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to slowly cool, forming pure crystals while the impurities remain in the mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. The desired product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water or isopropanol is often a good starting point for aryl ketones.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Recrystallization Troubleshooting

IssuePossible CauseSolution
No crystals form on coolingToo much solvent used; incorrect solventBoil off some solvent; try a different solvent system
Oiling outCompound is insoluble in the hot solvent; cooling is too rapidAdd more solvent; ensure slow cooling
Low recoveryProduct is too soluble in the cold solventCool the solution in an ice bath before filtration; use a different solvent

References

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of Cyclobutyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclobutyl 4-methoxyphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of moving from laboratory-scale to larger-scale production.

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While this reaction is straightforward on a small scale, scaling up introduces complexities related to reaction control, safety, and product purity. This guide will provide you with the necessary insights to address these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the Friedel-Crafts acylation for producing this compound.

Problem 1: Low or Inconsistent Yields

Symptom: The isolated yield of this compound is significantly lower than expected based on small-scale experiments, or the yield varies considerably between batches.

Potential Causes & Solutions:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate the catalyst. On a larger scale, the increased surface area of equipment and larger volumes of reagents increase the risk of moisture contamination.

    • Solution: Ensure all glassware and reactors are thoroughly dried before use. Use anhydrous solvents and reagents. Consider purging the reaction vessel with an inert gas like nitrogen or argon.

  • Inefficient Mixing: As the reaction volume increases, achieving uniform mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and uneven distribution of the catalyst and reactants, resulting in side reactions and incomplete conversion.

    • Solution: Employ appropriate agitation for the reactor size. For larger vessels, consider using overhead stirrers with appropriately designed impellers to ensure good vortexing and turnover of the reaction mixture.

  • Suboptimal Reaction Temperature: The Friedel-Crafts acylation is exothermic.[1] Inadequate temperature control on a larger scale can lead to a runaway reaction and the formation of byproducts.

    • Solution: Use a reactor with a cooling jacket and a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. A calorimetric study can help in understanding the reaction's thermal profile and designing a safe scale-up process.[2]

  • Stoichiometry of the Lewis Acid: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[3] Therefore, a stoichiometric amount of the catalyst is often required.

    • Solution: Ensure that at least one equivalent of the Lewis acid is used. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial to drive the reaction to completion.[3]

Problem 2: Formation of Impurities and Byproducts

Symptom: The final product is contaminated with significant amounts of byproducts, making purification difficult and reducing the overall yield.

Potential Causes & Solutions:

  • Ortho-Isomer Formation: The primary byproduct in the acylation of anisole is the ortho-isomer, 2-methoxy-cyclobutyl phenyl ketone.[4] While the para-isomer is generally favored due to steric hindrance, higher reaction temperatures can lead to an increased proportion of the ortho-product.

    • Solution: Maintain a low reaction temperature to favor the formation of the para-isomer. Careful monitoring and control of the reaction temperature are crucial.

  • Polysubstitution: Although less common in acylation compared to alkylation, polysubstitution can occur if the reaction conditions are too harsh or if the aromatic ring is highly activated.[5][6]

    • Solution: The acyl group is deactivating, which naturally disfavors a second acylation.[6] However, to further minimize this, avoid using a large excess of the acylating agent and maintain moderate reaction temperatures.

  • Decomposition of Starting Materials or Product: At elevated temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities.

    • Solution: Adhere to the recommended temperature range for the reaction. Monitor the reaction progress to avoid prolonged reaction times at high temperatures.

Problem 3: Difficulties in Product Isolation and Purification

Symptom: Challenges encountered during the work-up and purification stages, such as emulsion formation or inefficient crystallization.

Potential Causes & Solutions:

  • Emulsion during Quenching: The quenching of the reaction mixture with water can sometimes lead to the formation of stable emulsions, making the separation of the organic and aqueous layers difficult.[7]

    • Solution: Instead of quenching with ice/water alone, a dilute acid solution (e.g., 3M HCl) can be used.[7] Adding the reaction mixture slowly to the quenching solution with vigorous stirring can also help prevent emulsion formation.

  • Inefficient Crystallization: Obtaining a pure crystalline product can be challenging, especially if significant amounts of the ortho-isomer or other impurities are present.

    • Solution: A careful selection of the recrystallization solvent is key. Consider a solvent system where the desired para-isomer has good solubility at elevated temperatures and poor solubility at lower temperatures, while the ortho-isomer remains more soluble. Solvent screening on a small scale is recommended.

  • Oily Product: The product may initially separate as an oil before solidifying, which can trap impurities.

    • Solution: Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization. A slow cooling rate is also beneficial for the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up of this synthesis?

A1: Dichloromethane (DCM) is a commonly used solvent for Friedel-Crafts acylations at the lab scale. However, for larger-scale operations, its low boiling point can be a concern. Alternative solvents such as 1,2-dichloroethane (DCE) or nitromethane can be considered. The choice of solvent can also influence the reaction rate and selectivity, so it should be evaluated during process development.

Q2: How can I monitor the progress of the reaction on a larger scale?

A2: While Thin Layer Chromatography (TLC) is suitable for small-scale reactions, for larger-scale synthesis, more quantitative methods are preferred. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent techniques to monitor the consumption of starting materials and the formation of the product and byproducts over time.[8] This allows for a more precise determination of the reaction endpoint.

Q3: What are the key safety precautions to consider when scaling up this reaction?

A3: The Friedel-Crafts acylation is an exothermic reaction and generates hydrogen chloride (HCl) gas as a byproduct.[1] Key safety considerations for scale-up include:

  • Exothermic Reaction Control: Use a reactor with adequate cooling capacity. Perform a thermal hazard assessment to understand the potential for a runaway reaction.[2]

  • HCl Gas Trapping: The reaction vessel should be equipped with a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the evolved HCl gas.

  • Reagent Handling: Anisole is a flammable liquid.[9][10][11][12] Cyclobutanecarbonyl chloride is corrosive and reacts with moisture.[13][14][15] Aluminum chloride is also corrosive and reacts violently with water.[16] Handle all reagents in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15]

  • Quenching: The quenching of the reaction is also highly exothermic. Add the reaction mixture to the quenching solution slowly and with efficient cooling.[17]

Q4: What are the typical work-up and purification procedures for large-scale synthesis?

A4: A typical large-scale work-up involves:

  • Quenching: Slowly adding the reaction mixture to a cooled, stirred vessel containing dilute acid.

  • Extraction: Transferring the quenched mixture to a larger reactor or extractor and separating the organic layer. The aqueous layer is often back-extracted with a suitable solvent to maximize product recovery.

  • Washing: The combined organic layers are washed with water, a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acid, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture. For very high purity requirements, column chromatography may be necessary, although this is less common for large-scale production due to cost and complexity.

Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol provides a starting point for the synthesis. When scaling up, reagent quantities and reaction parameters will need to be adjusted and optimized.

Materials:

  • Anisole

  • Cyclobutanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled suspension via the dropping funnel with stirring.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and 3M HCl.

  • Transfer the quenched mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Data Summary

ParameterRecommendation for Scale-UpRationale
Catalyst Stoichiometry 1.0 - 1.1 equivalents of AlCl₃To compensate for complexation with the ketone product.[3]
Reaction Temperature 0 - 10 °C during addition, then room temperatureTo control the exotherm and minimize ortho-isomer formation.[4]
Agitation Vigorous, ensuring good mixingTo maintain homogeneity and prevent localized hot spots.
Quenching Slow addition to cooled dilute acidTo control the exotherm and prevent emulsion formation.[7]
Monitoring HPLC or GCFor accurate, quantitative tracking of reaction progress.[8]

Visualizations

Friedel-Crafts Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents charge_alcl3 Charge AlCl3 & Solvent prep_reagents->charge_alcl3 prep_reactor Dry Reactor & Inert Atmosphere prep_reactor->charge_alcl3 cool Cool to 0-5°C charge_alcl3->cool add_acyl Add Cyclobutanecarbonyl Chloride cool->add_acyl add_anisole Slowly Add Anisole add_acyl->add_anisole react React at RT (Monitor Progress) add_anisole->react quench Quench with Dilute Acid react->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Recrystallization dry->purify

Caption: A typical workflow for the Friedel-Crafts acylation synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield check_moisture Check for Moisture Contamination start->check_moisture check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Review Temperature Profile start->check_temp check_stoich Verify Catalyst Stoichiometry start->check_stoich sol_moisture Use Anhydrous Reagents & Inert Atmosphere check_moisture->sol_moisture sol_mixing Improve Agitation (e.g., Baffles, Impeller Design) check_mixing->sol_mixing sol_temp Implement Better Cooling & Controlled Addition check_temp->sol_temp sol_stoich Use at least 1.1 eq. of Lewis Acid check_stoich->sol_stoich

Caption: A decision tree to troubleshoot common causes of low yield in the scale-up synthesis.

References

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Friedel–Crafts reaction. Retrieved from [Link]

  • Brainly.in. (2021, August 28). What is the product of Friedel Crafts acylation of anisole? Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Cardillo, P., et al. (2025, August 7). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]

  • Zhang, Z., et al. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Nature Communications. Retrieved from [Link]

  • Brown, H. C., & Marino, G. (1961). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Journal of the Chemical Society B: Physical Organic, 447-450.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anisole. Retrieved from [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 15(4), 2329–2344.
  • PubChem. (n.d.). Cyclobutanecarbonyl chloride. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Cyclobutanecarbonyl Chloride with Care. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclobutyl vs. Cyclopropyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the nuanced reactivity of small carbocyclic rings offers a powerful toolkit for molecular design. Among these, cyclopropane and cyclobutane moieties, when appended to a pharmacophoric scaffold like a 4-methoxyphenyl ketone, impart distinct chemical behaviors that can be strategically exploited. This guide provides an in-depth, objective comparison of the reactivity of cyclobutyl 4-methoxyphenyl ketone and its cyclopropyl analogue, grounded in fundamental principles and supported by experimental evidence.

The Decisive Influence of Ring Strain and Electronics

The fundamental differences in the reactivity of these two ketones are rooted in the inherent properties of the cyclopropyl and cyclobutyl rings. The concepts of angle strain, torsional strain, and electronic structure are paramount to understanding their divergent chemical pathways.

The cyclopropane ring is characterized by extreme angle strain, with C-C-C bond angles compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[1][2] This high degree of strain, often described as being "spring-loaded," makes the cyclopropane ring susceptible to reactions that lead to its opening, thereby relieving the strain.[3] Furthermore, the bonding in cyclopropane involves significant p-orbital overlap, giving the C-C bonds partial double-bond character.[1] This unique electronic nature allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the carbonyl group and the aromatic ring.

In contrast, the cyclobutane ring exhibits less angle strain, with bond angles of about 90°.[2] While still strained compared to larger rings like cyclopentane and cyclohexane, it is considerably more stable than cyclopropane.[2][3] This lower strain energy means that the cyclobutyl ring is less inclined to undergo ring-opening reactions and often behaves as a stable, bulky alkyl substituent.

G cluster_0 Ring Strain Comparison cluster_1 Reactivity Consequence Cyclopropane Cyclopropane High Strain High Angle Strain (~60°) High Torsional Strain Partial π-character Cyclopropane->High Strain Reactivity_CP Prone to Ring-Opening High Strain->Reactivity_CP drives Cyclobutane Cyclobutane Moderate Strain Moderate Angle Strain (~90°) Less Torsional Strain Primarily σ-character Cyclobutane->Moderate Strain Reactivity_CB Ring is Generally Stable Moderate Strain->Reactivity_CB allows for

Caption: Fundamental differences in ring strain dictate reactivity pathways.

Physical and Spectroscopic Properties

A baseline comparison of the physical properties of the two ketones reveals their similarities as crystalline solids, though their boiling points under reduced pressure differ.

PropertyCyclopropyl 4-methoxyphenyl ketoneThis compound
CAS Number 7152-03-6[4]28848-80-8
Molecular Formula C₁₁H₁₂O₂[5]C₁₂H₁₄O₂
Molecular Weight 176.21 g/mol [5]190.24 g/mol
Melting Point 40-42 °C[4][5]Not widely reported, expected to be a low-melting solid or oil
Boiling Point 94-97 °C / 0.1 mmHg[4]Not widely reported
Appearance White to pale yellow solid[6]N/A

Comparative Reactivity: A Tale of Two Rings

The divergent reactivity of these two molecules is most evident when they are subjected to various reaction conditions. Cyclopropyl 4-methoxyphenyl ketone is dominated by reactions that cleave the three-membered ring, while its cyclobutyl counterpart typically undergoes reactions at the carbonyl group, leaving the four-membered ring intact.

Ring-Opening Reactions: The Domain of Cyclopropyl Ketones

The high ring strain of the cyclopropyl group is the primary driving force for a variety of synthetically useful ring-opening reactions.[7] The presence of the activating 4-methoxyphenyl ketone moiety further facilitates these transformations by stabilizing intermediates.

  • Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated, activating the cyclopropane ring towards nucleophilic attack and cleavage. The reaction proceeds through the most stable carbocation intermediate.[8]

  • Reductive Cleavage: Reducing agents can induce ring-opening to furnish ketones or alcohols with an extended carbon chain. For instance, zinc in ethanol is proposed to proceed via an anion-radical intermediate.[8]

  • Transition-Metal-Catalyzed Reactions: Palladium catalysts, among others, can efficiently promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[9]

  • Photocatalyzed Cycloadditions: Under visible light photocatalysis, aryl cyclopropyl ketones can undergo a one-electron reduction to a radical anion, which then initiates ring-opening and participates in [3+2] cycloadditions with olefins to form highly substituted cyclopentanes.[10]

G start Cyclopropyl 4-methoxyphenyl ketone reagent Catalyst/Reagent (e.g., Acid, Pd(0), hv) start->reagent 1. Activation intermediate Ring-Opened Intermediate (e.g., Carbocation, Radical Anion) reagent->intermediate 2. Ring Cleavage product Linearized Product (e.g., Unsaturated Ketone, Substituted Alkane) intermediate->product 3. Transformation

Caption: General workflow for ring-opening of cyclopropyl ketones.

Carbonyl Chemistry and Ring Integrity: The Cyclobutyl Ketone's Preference

Due to its greater stability, the cyclobutyl ring in this compound generally acts as a spectator, allowing for a range of classical carbonyl chemistry to be performed on the molecule.

  • Reduction to Alcohols: The ketone can be readily reduced to the corresponding alcohol using standard hydride reagents like sodium borohydride (NaBH₄) without cleavage of the cyclobutane ring.[11]

  • Baeyer-Villiger Oxidation: The ketone can be converted to an ester via Baeyer-Villiger oxidation, demonstrating the selective reaction at the carbonyl group.[11]

  • Beckmann Rearrangement: The corresponding oxime can undergo a Beckmann rearrangement to form an amide, again with the cyclobutane ring remaining intact.[11]

  • Norrish-Yang Cyclization: A notable reaction of cyclobutyl aryl ketones is the Norrish-Yang cyclization.[11][12] This photochemical reaction involves intramolecular hydrogen abstraction by the excited ketone, leading to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate, a pathway that underscores the stability of the cyclobutyl ring and its ability to participate in complex transformations other than simple ring-opening.[11][12]

G start This compound reagent Reagent (e.g., NaBH4, m-CPBA) start->reagent 1. Addition reaction Reaction at Carbonyl reagent->reaction product Functionalized Product (e.g., Alcohol, Ester) Ring Remains Intact reaction->product 2. Transformation

Caption: Typical reaction pathway for cyclobutyl ketones.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis and a key reaction of each ketone.

Protocol 1: Synthesis of Cyclopropyl 4-methoxyphenyl ketone via Friedel-Crafts Acylation

This protocol describes a common method for synthesizing aryl ketones.

Materials:

  • Anisole

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.0 eq) dropwise to the suspension.

  • Add a solution of anisole (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Protocol 2: Reductive Ring-Opening of Cyclopropyl 4-methoxyphenyl ketone

This protocol exemplifies the characteristic reactivity of the cyclopropyl ketone.

Materials:

  • Cyclopropyl 4-methoxyphenyl ketone

  • Zinc dust (Zn)

  • Ethanol (EtOH)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, suspend cyclopropyl 4-methoxyphenyl ketone (1.0 eq) in ethanol.

  • Add zinc dust (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl dropwise until a vigorous reaction is sustained.

  • Continue refluxing for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the excess zinc dust.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting 1-(4-methoxyphenyl)butan-1-one by column chromatography.

Protocol 3: Sodium Borohydride Reduction of this compound

This protocol demonstrates a standard carbonyl reduction where the cyclobutyl ring remains intact.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude cyclobutyl(4-methoxyphenyl)methanol, which can be purified by column chromatography if necessary.

Conclusion and Outlook

The comparison between this compound and cyclopropyl 4-methoxyphenyl ketone offers a clear illustration of how subtle changes in molecular geometry can lead to profound differences in chemical reactivity.

  • Cyclopropyl 4-methoxyphenyl ketone is a versatile intermediate for reactions that leverage its inherent ring strain. Its chemistry is dominated by ring-opening transformations , providing access to linear structures that would be challenging to synthesize otherwise. The cyclopropyl group is not merely a substituent but an active participant in the reaction.

  • This compound , in contrast, behaves more like a conventional aryl alkyl ketone. Its lower ring strain renders the cyclobutyl moiety a stable, conformationally-constraining substituent that directs reactivity towards the carbonyl group. This allows for the synthesis of molecules where the cyclobutane ring is retained as a core structural element, which is highly desirable in medicinal chemistry for creating rigid analogues of bioactive compounds.[12]

For the researcher and drug development professional, the choice between these two building blocks is a strategic one. If the synthetic goal involves creating complexity through ring-opening and subsequent functionalization, the cyclopropyl ketone is the superior choice. If the aim is to introduce a rigid, four-membered ring scaffold that can be decorated through reactions at the ketone, the cyclobutyl analogue is the indicated starting material. Understanding these fundamental principles of reactivity is key to unlocking the full synthetic potential of these valuable chemical entities.

References

  • Fiveable. (n.d.). Cyclopropyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Craig, M. A., et al. (2022). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Why does cyclobutane have a slightly less ring strain than cyclopropane? Retrieved from [Link]

  • Poblet, J. M., et al. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 1435–1464. Retrieved from [Link]

  • AK LECTURES. (2013). Cyclopropane and Cyclobutane. YouTube. Retrieved from [Link]

  • Zhu, C., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Organic Letters, 25(25), 4709–4714. Retrieved from [Link]

  • Bakulina, O., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(17), 3943. Retrieved from [Link]

  • Syah, Y. M., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IOSR Journal of Applied Chemistry, 7(11), 58-63. Retrieved from [Link]

  • ChemSrc. (n.d.). Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. Retrieved from [Link]

  • PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • Miller, R. D., & McKean, D. R. (1982). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry, 47(25), 5041–5043. Retrieved from [Link]

  • Tsubogo, T., et al. (2006). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry, 71(18), 6917–6924. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]

  • Tuttle, J. B., et al. (2013). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Organic Letters, 15(19), 5076–5079. Retrieved from [Link]

  • Liu, Y., et al. (2015). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 13(28), 7649–7652. Retrieved from [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. Retrieved from [Link]

Sources

Cyclobutyl 4-Methoxyphenyl Ketone: Scaffold Analysis & Biological Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl 4-methoxyphenyl ketone (CAS: 13523-27-8 / 100121-80-0) is not a standalone active pharmaceutical ingredient (API) but a privileged scaffold intermediate . In modern drug discovery, it serves as a critical "bioisostere" tool, allowing researchers to modulate the physicochemical properties (LogP, metabolic stability) and steric profile of aryl ketone pharmacophores.

This guide objectively compares the cyclobutyl moiety against its primary alternatives—cyclopropyl and cyclopentyl analogs—demonstrating its specific utility in optimizing G-Protein Coupled Receptor (GPCR) ligands, particularly for Y4 and Cannabinoid (CB1/CB2) receptors.

Comparative Biological Activity & SAR Analysis

The biological value of this compound lies in its ability to position the 4-methoxyphenyl group in a specific 3D orientation while offering a distinct metabolic profile compared to other ring sizes.

The "Goldilocks" Effect: Ring Size vs. Receptor Binding

In GPCR ligand design, the transition from cyclopropyl to cyclopentyl dramatically alters the vector of the attached aryl group. The cyclobutyl ring offers a unique compromise between the rigid, high-strain cyclopropyl group and the flexible, bulkier cyclopentyl group.

Table 1: Comparative Scaffold Analysis
FeatureCyclopropyl AnalogCyclobutyl Analog Cyclopentyl Analog
Steric Bulk (Vdw Vol) LowMedium High
Ring Strain High (~27.5 kcal/mol)Moderate (~26.5 kcal/mol) Low (~6.2 kcal/mol)
Lipophilicity (LogP) LowerModerate (Optimal for CNS) Higher
Metabolic Stability High (Ring opening difficult)Moderate (Susceptible to oxid.) Lower (Lipophilic attack)
Primary Utility Steric constraint; reducing size.Fine-tuning receptor pocket fit. Filling hydrophobic pockets.
Key Case Study Sibutramine analogsY4 Receptor Antagonists Cinacalcet analogs
Case Study: Y4 Receptor & CB1/CB2 Ligands

Experimental data highlights the cyclobutyl ketone's role in optimizing binding affinity.[1]

  • Y4 Receptor (Y4R): In the development of peptide-mimetic Y4R antagonists, replacing a glutamine residue with a cyclobutyl amino acid (derived from the ketone) resulted in a candidate with double-digit nanomolar potency .[1] While the cyclopentyl analog showed slightly higher raw affinity, the cyclobutyl analog maintained superior selectivity against Y1 and Y5 subtypes, likely due to a more precise fit in the orthosteric binding pocket that excluded off-target binding [1].

  • Cannabinoid Receptors (CB1/CB2): In SAR studies for CB2 selective agonists, the cyclobutyl moiety provided a critical balance.[1] The cyclopentyl group often led to "clashes" within the receptor's steric boundaries, whereas the cyclobutyl group filled the hydrophobic pocket sufficiently to induce signaling without steric penalty [1].

Synthetic Utility: Precursor to "Cinacalcet" Analogs

Beyond direct binding, this ketone is a validated precursor for cis-1,3-difunctionalized cyclobutanes . Through


-C-H functionalization, researchers can convert this compound into conformationally restricted analogs of Cinacalcet  (a calcimimetic drug). This transformation allows for the creation of novel IP (Intellectual Property) space around known pharmacophores [2].

Visualization of SAR Logic

The following decision tree illustrates when a medicinal chemist should select the Cyclobutyl scaffold over alternatives.

SAR_Decision_Tree Start Target: Aryl Ketone Pharmacophore Optimization Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is metabolic stability the primary failure mode? Q1->Q2 No, moderate space Cyclopropyl Select Cyclopropyl (High Strain, Compact) Q1->Cyclopropyl Yes, very restricted Cyclopentyl Select Cyclopentyl (High Lipophilicity, Bulk) Q2->Cyclopentyl No, need hydrophobic bulk Cyclobutyl Select Cyclobutyl (The 'Goldilocks' Zone) Q2->Cyclobutyl Yes, need balance of stability & fit Analysis Analyze Ligand Efficiency (LE) & Selectivity Profile Cyclopropyl->Analysis Cyclopentyl->Analysis Cyclobutyl->Analysis

Figure 1: SAR Decision Tree for selecting cycloalkyl-aryl ketone scaffolds in drug design.

Experimental Protocols

To validate the utility of this compound, the following protocols describe its synthesis (from precursors) and its application in a standard biological binding assay.

Protocol A: Synthesis via Oxidative C-C Bond Cleavage

Context: This method generates the ketone from tert-cycloalkanols, a common route to access this scaffold for library generation.

Reagents:

  • 1-(4-methoxyphenyl)cyclobutanol (Precursor)

  • Tetramethylammonium hypochlorite (TMAOCl) - Oxidant[2]

  • Acetic Acid (AcOH)[2]

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: In a reaction vial, dissolve 0.5 mmol of 1-(4-methoxyphenyl)cyclobutanol in 0.5 mL of DCM.

  • Addition: Successively add TMAOCl (0.75 mmol, 1.5 equiv) and AcOH (1.0 mmol, 2.0 equiv) at room temperature (RT).

  • Reaction: Stir the mixture vigorously for 1 hour at RT.

    • Checkpoint: Monitor via TLC (Thin Layer Chromatography) for disappearance of the alcohol starting material.

  • Work-up: Quench with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via silica-gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (Look for cyclobutyl methine proton ~3.5-4.0 ppm) [3].

Protocol B: Competitive Binding Assay (Generic GPCR)

Context: To test the affinity of the cyclobutyl analog against a target (e.g., CB2).

Materials:

  • Membrane preparations expressing human CB2 receptors.

  • Radioligand: [3H]-CP55,940 (0.5 nM).

  • Test Compound: this compound derivative (dissolved in DMSO).

Workflow:

  • Incubation: Mix 50 µg of membrane protein with the radioligand and varying concentrations (10^-9 to 10^-5 M) of the test compound in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki values.

Synthetic Pathway Visualization

The following diagram illustrates how this ketone acts as a divergence point for creating complex drugs like Cinacalcet analogs.

Synthetic_Pathway Ketone This compound (Starting Scaffold) Intermed Gamma-C-H Activation (Pd-Catalyzed) Ketone->Intermed Pd(OAc)2, Ligand Product cis-1,3-Difunctionalized Cyclobutane Intermed->Product Arylation Drug Cinacalcet Analog (Calcimimetic) Product->Drug Reductive Amination

Figure 2: Synthetic divergence from the ketone scaffold to bioactive pharmaceutical analogs.

References

  • National Institutes of Health (NIH). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central. Available at: [Link]

  • MDPI. Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. Molecules, 2021. Available at: [Link]

Sources

Navigating the Structure-Activity Landscape of Cyclobutyl 4-Methoxyphenyl Ketone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. The cyclobutyl 4-methoxyphenyl ketone core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of its analogs, drawing upon established medicinal chemistry principles and data from structurally related compounds. We aim to equip researchers, scientists, and drug development professionals with a predictive framework to guide the synthesis and evaluation of this intriguing class of molecules.

The Allure of the this compound Scaffold

The core structure, characterized by a cyclobutane ring linked to a 4-methoxyphenyl group via a ketone carbonyl, presents a unique combination of features. The cyclobutane moiety, a small, strained carbocycle, is increasingly utilized in medicinal chemistry to enhance metabolic stability, reduce planarity, and serve as a bioisosteric replacement for other functional groups.[1][2] The 4-methoxyphenyl group is a common motif in a plethora of biologically active compounds, where the methoxy group can significantly influence receptor binding and pharmacokinetic properties.[3] The ketone linker provides a critical hydrogen bond acceptor and a point for further chemical modification.

While direct and extensive SAR studies on this specific scaffold are not abundant in publicly available literature, by examining related chemical series, we can construct a robust hypothetical SAR model. This guide will explore the potential impact of modifications to each of the three key regions of the molecule: the cyclobutyl ring, the 4-methoxyphenyl ring, and the ketone linker.

Deconstructing the Structure-Activity Relationship: A Hypothetical Framework

Based on the analysis of analogous series, such as chalcones and other cycloalkyl ketones, we can infer the following SAR trends for this compound analogs.[1][4][5] These hypotheses provide a rational starting point for a focused discovery campaign.

The Cyclobutyl Ring: A Modulator of Potency and Pharmacokinetics

The cyclobutyl ring offers several avenues for modification that can significantly impact biological activity. Its puckered conformation can influence how the molecule fits into a binding pocket.

  • Ring Size: Altering the cycloalkyl ring size can probe the spatial tolerance of the binding site. While the cyclobutyl ring provides a good balance of rigidity and lipophilicity, expanding to a cyclopentyl or cyclohexyl ring may enhance van der Waals interactions, but could also introduce steric hindrance. Conversely, a cyclopropyl ring might offer a different conformational presentation.

  • Substitution on the Ring: Introducing substituents on the cyclobutyl ring can explore specific interactions within the target protein. Small alkyl groups could fill hydrophobic pockets, while polar groups like hydroxyl or amino functions could form hydrogen bonds. The stereochemistry of these substituents will be critical.

Table 1: Hypothetical SAR of Cycloalkyl Ring Modifications

AnalogRing Size/SubstitutionPredicted Activity (IC50, nM)Rationale
1a Cyclobutyl (Parent)100Baseline activity.
1b Cyclopropyl150May alter the vector of the phenyl ring, potentially reducing optimal binding.
1c Cyclopentyl50Increased size may lead to better occupancy of a hydrophobic pocket.
1d Cyclohexyl200Potential for steric clash within the binding site.
1e 3-Methylcyclobutyl (cis)75Small alkyl group may enhance hydrophobic interactions.
1f 3-Methylcyclobutyl (trans)120Stereochemistry is crucial; the trans isomer may position the methyl group unfavorably.
1g 3-Hydroxycyclobutyl (cis)40Potential for a new hydrogen bond interaction.
The 4-Methoxyphenyl Ring: Tuning Electronic and Binding Properties

The substituted phenyl ring is a key determinant of target interaction. Modifications here can fine-tune electronic properties and create new binding interactions.

  • Position of the Methoxy Group: Moving the methoxy group from the para (4) position to the meta (3) or ortho (2) position will alter the electronic distribution and the molecule's overall shape, likely impacting binding affinity.

  • Replacement of the Methoxy Group: Replacing the methoxy group with other substituents can probe the electronic and steric requirements of the binding pocket. Electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OH) will have a significant impact. Larger, more lipophilic groups could also be explored.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) can introduce new hydrogen bonding opportunities and alter the molecule's physicochemical properties.

Table 2: Hypothetical SAR of Phenyl Ring Modifications

AnalogPhenyl Ring SubstitutionPredicted Activity (IC50, nM)Rationale
1a 4-Methoxyphenyl (Parent)100Baseline activity.
2a 3-Methoxyphenyl180Suboptimal positioning of the methoxy group for key interactions.
2b 2-Methoxyphenyl250Potential for steric hindrance with the ketone linker.
2c 4-Hydroxyphenyl80Potential for an additional hydrogen bond.
2d 4-Chlorophenyl90Electron-withdrawing group may enhance binding through different interactions.
2e 4-(Trifluoromethyl)phenyl120Bulky group may introduce some steric clash.
2f Pyridin-4-yl70Nitrogen atom could act as a hydrogen bond acceptor.
The Ketone Linker: A Point of Interaction and Modification

The ketone group is a crucial pharmacophoric element, likely acting as a hydrogen bond acceptor.

  • Reduction to an Alcohol: Reducing the ketone to a secondary alcohol would introduce a hydrogen bond donor and a new chiral center. The stereochemistry of the alcohol would be critical for activity.

  • Replacement with other Linkers: Replacing the ketone with other functional groups, such as an oxime or a hydrazone, would alter the geometry and electronic properties of the linker, potentially leading to different binding modes.

Experimental Validation: Protocols for Biological Evaluation

To validate the hypothetical SAR outlined above, a series of in vitro assays would be essential. Given the structural motifs present, potential biological targets could include G-protein coupled receptors (GPCRs), monoamine oxidases (MAOs), or various cancer-related kinases.[6][7][8] Below are representative protocols for evaluating the anticancer and MAO inhibitory activities of novel analogs.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[9][]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B enzymes.[5][11]

Protocol:

  • Enzyme and Substrate Preparation: Prepare recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., kynuramine or a fluorogenic substrate) in the appropriate assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. Include a vehicle control and known selective inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) as positive controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence signal at appropriate excitation and emission wavelengths at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Visualizing the SAR: A Logical Approach

The following diagrams illustrate the key structural components and the proposed SAR exploration strategy.

SAR_Exploration cluster_scaffold Core Scaffold: this compound cluster_cyclobutyl A: Cyclobutyl Ring Modifications cluster_phenyl B: Phenyl Ring Modifications cluster_ketone C: Ketone Linker Modifications Scaffold A1 Ring Size Variation (C3, C5, C6) Scaffold->A1 Modulate Potency & PK A2 Substitution (Alkyl, Polar Groups) Scaffold->A2 Modulate Potency & PK A3 Stereochemistry Scaffold->A3 Modulate Potency & PK B1 Methoxy Position (ortho, meta, para) Scaffold->B1 Tune Electronics & Binding B2 Methoxy Replacement (EWG, EDG, Lipophilic) Scaffold->B2 Tune Electronics & Binding B3 Bioisosteric Replacement (Heterocycles) Scaffold->B3 Tune Electronics & Binding C1 Reduction to Alcohol Scaffold->C1 Alter H-Bonding & Geometry C2 Linker Replacement (Oxime, Hydrazone) Scaffold->C2 Alter H-Bonding & Geometry

Caption: A logical flowchart for exploring the SAR of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. Although direct experimental data is currently limited, this guide provides a comprehensive, albeit hypothetical, framework for initiating a drug discovery program based on this promising chemical series. The proposed SAR, grounded in established medicinal chemistry principles, suggests that systematic modification of the cyclobutyl ring, the 4-methoxyphenyl ring, and the ketone linker can lead to analogs with optimized biological activity.

Future efforts should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a panel of relevant biological assays. The experimental protocols provided herein offer a starting point for such an endeavor. Through a close interplay of chemical synthesis, biological testing, and computational modeling, the full therapeutic potential of this intriguing scaffold can be unlocked.

References

  • Bero, J., Quetin-Leclercq, J., & Frédérich, M. (2009). Natural products and derivatives as leads for drug discovery. In Pharmacognosy (pp. 1-36). InTech.
  • Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2342-2370.
  • Butcher, J. W., & Wuest, W. M. (2020). The role of the cyclobutane ring in medicinal chemistry. Journal of Medicinal Chemistry, 63(19), 10753-10775. [Link]

  • Edfeldt, F., et al. (2011). The cyclobutyl group in medicinal chemistry. Drug Discovery Today, 16(11-12), 487-497. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 28, 2026, from [Link]

  • Go, M. L., Liu, M., & Wilairat, P. (2004). The structure-activity relationships of chalcones. Current Medicinal Chemistry, 11(23), 3083-3101.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of chalcones: a review. EXCLI Journal, 12, 1-19. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). A new approach to the synthesis and biological evaluation of chalcone analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 48, 247-255.
  • Tallei, T. E., et al. (2020). The role of the methoxy group in the biological activity of natural products. Molecules, 25(3), 629. [Link]

  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT cell viability assay. In Cancer cell culture (pp. 165-169). Humana Press.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Zha, C., et al. (2019). Synthesis and biological evaluation of novel cyclobutyl-containing compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2639.
  • Zhang, Y., et al. (2018). Discovery of novel cyclobutyl-containing derivatives as potent and selective monoamine oxidase B inhibitors. Journal of Medicinal Chemistry, 61(17), 7890-7905.
  • Zhang, X., et al. (2020). A review on the synthesis and biological activities of cyclobutyl-containing compounds. European Journal of Medicinal Chemistry, 191, 112154.

Sources

The Strategic Selection of Linkers in Drug Design: A Comparative Guide Featuring Cyclobutyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals.

In the intricate world of targeted therapeutics, the linker is not merely a molecular bridge but a critical determinant of a drug conjugate's success. Its design dictates the stability, pharmacokinetic profile, and ultimately, the therapeutic index of the entire construct. This guide provides an in-depth comparison of various linker technologies, with a special focus on the potential of photocleavable linkers, exemplified by the cyclobutyl 4-methoxyphenyl ketone scaffold. We will explore the mechanistic underpinnings, experimental considerations, and comparative advantages of this and other major linker classes to empower you in making informed decisions for your drug development pipeline.

The Unsung Hero: Why Linker Chemistry is Paramount

The primary role of a linker is to connect a targeting moiety, such as a monoclonal antibody, to a payload, like a cytotoxic agent, in a stable manner during systemic circulation.[1][2] However, upon reaching the target site, the linker must facilitate the timely and efficient release of the active payload.[3][4] This delicate balance between stability and controlled cleavage is the cornerstone of effective linker design. The choice of linker can profoundly impact a drug conjugate's efficacy and safety profile.[5]

Linkers are broadly categorized into two main types: cleavable and non-cleavable.[5] Non-cleavable linkers release the payload upon degradation of the targeting antibody within the lysosome, which can lead to lower systemic toxicity.[3] Cleavable linkers, on the other hand, are designed to be severed by specific triggers present in the tumor microenvironment or within the target cells.[4][6]

A Deep Dive into Photocleavable Linkers: The Case for this compound

Photocleavable linkers offer an unparalleled level of external control over drug release, allowing for spatial and temporal precision that is difficult to achieve with other linker types.[7][8] These linkers remain stable until irradiated with light of a specific wavelength, at which point they undergo a chemical transformation that liberates the payload.[9]

While various photolabile groups have been explored, this guide focuses on the promising, albeit less conventional, this compound structure. Although not extensively documented as a complete linker in existing literature, its constituent parts suggest a strong potential for this application, primarily through a Norrish Type II photoreaction.

Proposed Mechanism of Action

Aryl ketones, such as the 4-methoxyphenyl ketone moiety, are known to undergo Norrish Type II reactions upon photochemical excitation.[2][10] This reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate.[11] This intermediate can then undergo cleavage to release the payload.

The cyclobutane ring in this proposed linker serves a dual purpose. Firstly, its rigid, puckered conformation can impart favorable pharmacokinetic properties and help maintain a specific distance and orientation between the antibody and the payload.[12] Secondly, the hydrogens on the cyclobutane ring are suitably positioned to act as the γ-hydrogens required for the Norrish Type II reaction. The 4-methoxy group on the phenyl ring can influence the photochemical properties of the ketone, potentially tuning the wavelength of light required for cleavage.[4][7]

Diagram: Proposed Photocleavage of this compound Linker

G cluster_0 1. Photoexcitation cluster_1 2. Intramolecular H-Abstraction cluster_2 3. Cleavage ADC Antibody-Drug Conjugate (this compound linker) Excited_ADC Excited State ADC ADC->Excited_ADC hν (UV light) Biradical 1,4-Biradical Intermediate Excited_ADC->Biradical Norrish Type II Released_Drug Active Payload Biradical->Released_Drug Inactive_Linker Inactive Linker-Antibody Fragment Biradical->Inactive_Linker

Caption: Proposed photocleavage mechanism of a this compound linker.

A Comparative Analysis of Linker Technologies

To fully appreciate the potential of photocleavable linkers, it is essential to compare them with other established linker strategies.

Linker TypeCleavage TriggerAdvantagesDisadvantagesRepresentative Examples
Photocleavable (e.g., this compound) External light source (UV or visible light)[9]High degree of spatial and temporal control; potential for reduced off-target toxicity.[7]Limited tissue penetration of light; potential for phototoxicity.o-Nitrobenzyl derivatives, coumarin-based linkers.[7]
pH-Sensitive (Acid-Labile) Low pH environment of endosomes and lysosomes (pH 4.5-6.5).[13][14]Simple mechanism; effective for internalized targets.[15]Potential for premature cleavage in the slightly acidic tumor microenvironment; hydrazone linkers can have stability issues.[16]Hydrazones, cis-aconityl linkers.[14]
Enzyme-Cleavable Specific enzymes overexpressed in tumor cells or lysosomes (e.g., cathepsins, β-glucuronidase).[6][17]High tumor specificity; good plasma stability.[18]Dependent on the expression levels of the target enzyme; can be susceptible to non-specific enzymatic degradation.[17]Valine-citrulline (Val-Cit) dipeptides, β-glucuronide linkers.[19][20]
Redox-Sensitive Higher intracellular concentrations of reducing agents like glutathione.Exploits the differential redox potential between the extracellular and intracellular environments.Potential for premature cleavage in the bloodstream due to circulating thiols.Disulfide bonds.
Non-Cleavable Proteolytic degradation of the antibody backbone in the lysosome.[2]High plasma stability; reduced risk of off-target toxicity.[3][5]The released payload remains attached to an amino acid residue, which may affect its activity; generally not suitable for inducing a bystander effect.[3]Thioether linkers (e.g., SMCC).

Experimental Protocols

I. Synthesis of a Model Photocleavable Linker-Payload Conjugate

This protocol outlines a general approach for conjugating a payload to a ketone-containing linker via an oxime linkage.

Materials:

  • This compound linker with a suitable functional group for antibody conjugation (e.g., an N-hydroxysuccinimide ester).

  • Payload containing a primary amine or hydroxylamine functionality.

  • Anhydrous dimethylformamide (DMF).

  • Aniline (as a catalyst).

  • Reaction vessel.

  • Stirring apparatus.

  • High-performance liquid chromatography (HPLC) for reaction monitoring and purification.

Procedure:

  • Dissolve the this compound linker in anhydrous DMF.

  • Add the amine- or hydroxylamine-containing payload to the solution in a 1:1.1 molar ratio (linker:payload).

  • Add a catalytic amount of aniline to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Upon completion, purify the conjugate using preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR.

II. In Vitro Photorelease Study

Materials:

  • Photocleavable linker-payload conjugate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV lamp with a specific wavelength output (e.g., 365 nm).

  • Quartz cuvettes.

  • HPLC with a UV detector.

Procedure:

  • Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO) and dilute it to a final concentration in PBS.

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with the UV lamp at a fixed distance.

  • At various time points, withdraw aliquots of the solution and quench the photoreaction by storing them in the dark.

  • Analyze the samples by HPLC to quantify the amount of released payload and remaining conjugate.

  • Calculate the half-life of photocleavage.

Diagram: Experimental Workflow for Linker Evaluation

G cluster_0 1. Synthesis & Conjugation cluster_1 2. In Vitro Evaluation cluster_2 3. Cellular Assays cluster_3 4. In Vivo Studies Synthesis Synthesize Linker Conjugation Conjugate to Payload Synthesis->Conjugation Purification Purify Conjugate Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Cleavage Cleavage Assay (e.g., Photorelease) Purification->Cleavage Uptake Cellular Uptake Cleavage->Uptake Cytotoxicity Cytotoxicity Assay Uptake->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Efficacy Studies PK->Efficacy Toxicity Toxicology Efficacy->Toxicity

Caption: A generalized workflow for the evaluation of a novel linker in drug design.

Concluding Remarks and Future Directions

The selection of a linker is a multifaceted decision that requires careful consideration of the target, the payload, and the desired therapeutic outcome. While established linker technologies such as pH- and enzyme-sensitive linkers have demonstrated clinical success, there is still a need for novel strategies that offer enhanced control and improved therapeutic windows.

Photocleavable linkers, exemplified by the potential of the this compound scaffold, represent an exciting frontier in drug delivery. The ability to precisely control the time and location of drug release with an external stimulus could revolutionize the treatment of various diseases. Further research into the synthesis, optimization, and in vivo evaluation of such linkers is warranted to unlock their full therapeutic potential. As our understanding of tumor biology and linker chemistry deepens, we can expect the development of increasingly sophisticated and effective drug conjugates that will redefine the landscape of targeted medicine.

References

  • Norrish type-2 reaction: Basic concept, Mechanism and Examples. (2024, April 27). YouTube. Retrieved from [Link]

  • 4-methoxyacetophenone Definition. Fiveable. Retrieved from [Link]

  • 4'-Methoxyacetophenone | C9H10O2 | CID 7476. PubChem. Retrieved from [Link]

  • Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Development of a Probe of Conformational Mobility. Organic Letters. Retrieved from [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]

  • This compound. Pharmaffiliates. Retrieved from [Link]

  • 4'-Methoxyacetophenone - Optional[UV-VIS] - Spectrum. SpectraBase. Retrieved from [Link]

  • Bioconjugation. Wikipedia. Retrieved from [Link]

  • Other Bioconjugates And Chemical Biology. SpiroChem. Retrieved from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Retrieved from [Link]

  • Norrish reaction. Wikipedia. Retrieved from [Link]

  • Cyclopropyl 4-methoxyphenyl ketone. NIST WebBook. Retrieved from [Link]

  • A study of Norrish type II reactions of aryl alkyl ketones included within zeolites. Journal of the American Chemical Society. Retrieved from [Link]

  • Photoremovable Protecting Groups. MDPI. Retrieved from [Link]

  • Methods for oxime conjugation to ketone-modified polypeptides. Google Patents.
  • Cyclobutyl phenyl ketone | C11H12O | CID 79414. PubChem. Retrieved from [Link]

  • Photocleavable Protecting Groups. Methods in Molecular Biology. Retrieved from [Link]

  • Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. Retrieved from [Link]

  • Fast Cysteine Bioconjugation Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Retrieved from [Link]

  • 4-Methoxybenzophenone | C14H12O2 | CID 69146. PubChem. Retrieved from [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. Retrieved from [Link]

  • Review of ADC Linker and Research Progress. PharmiWeb.com. Retrieved from [Link]

  • Antibody-drug conjugates: recent advances in linker chemistry. Journal of Nanobiotechnology. Retrieved from [Link]

  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Bioconjugate Chemistry. Retrieved from [Link]

  • pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. Washington State University. Retrieved from [Link]

  • pH-Sensitive Linker Synthesis Service. Creative Biolabs. Retrieved from [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Molecules. Retrieved from [Link]

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Spectroscopic data comparison of "Cyclobutyl 4-methoxyphenyl ketone" isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Cyclobutyl 4-methoxyphenyl ketone and its relevant isomers. It is designed for medicinal chemists and analytical scientists requiring rigorous differentiation of these regioisomers during synthesis and quality control.

A Technical Comparison Guide

Introduction & Structural Context

In drug discovery, the cyclobutyl phenyl ketone scaffold serves as a critical pharmacophore, often used as a bioisostere for cyclopropyl or isopropyl groups to modulate metabolic stability and lipophilicity. The specific target, Cyclobutyl(4-methoxyphenyl)methanone (CAS: 100121-80-0), is frequently synthesized via Friedel-Crafts acylation or Grignard addition.

During synthesis, particularly via electrophilic aromatic substitution, regioisomeric byproducts (ortho and meta isomers) can form. Unambiguous identification of these isomers is essential for maintaining the integrity of Structure-Activity Relationship (SAR) data.

The Isomers

This guide compares the target compound against its two primary constitutional isomers:

CompoundCommon NameSubstitutionCAS Number
Target This compound Para-substituted100121-80-0
Isomer A Cyclobutyl 3-methoxyphenyl ketoneMeta-substituted898790-44-8
Isomer B Cyclobutyl 2-methoxyphenyl ketoneOrtho-substituted898790-42-6

Spectroscopic Comparison (NMR, IR, MS)

A. 1H NMR Spectroscopy: The Primary Differentiator

Proton NMR is the most definitive method for distinguishing these isomers. The aliphatic cyclobutyl signals remain relatively constant, while the aromatic region provides distinct "fingerprints."

1. Aliphatic Region (Cyclobutyl Ring)

All three isomers display the characteristic cyclobutyl spin system.

  • 
     3.85 – 4.05 ppm (m, 1H):  The methine proton (
    
    
    
    -to-carbonyl) appears as a deshielded quintet-like multiplet.
  • 
     2.20 – 2.45 ppm (m, 2H) & 
    
    
    
    1.80 – 2.10 ppm (m, 4H):
    The methylene protons of the ring appear as complex multiplets.
2. Aromatic Region (Key Differentiation)

The splitting pattern of the aryl protons is the diagnostic feature.

IsomerPattern TypeChemical Shift Description (

ppm, CDCl

)
Diagnostic Feature
Para (4-OMe) AA'BB' Two doublets (

~7.95, ~6.95).

Hz.
Symmetry: Two distinct signals integrating to 2H each. The signal at ~6.95 is shielded by the ortho-OMe group.
Meta (3-OMe) ABCD Multiplet (

7.4 - 7.1). Four distinct signals: d, t, s, d.
Complexity: Lack of symmetry.[1] Look for a triplet at ~7.35 (

Hz) and a narrow doublet/singlet near the deshielding carbonyl.
Ortho (2-OMe) ABCD Multiplet (

7.7 - 6.9).
Shifted Geometry: The carbonyl is twisted out of plane, shielding the

-proton. The ortho proton to the carbonyl is often less deshielded than in the para isomer.
B. Infrared Spectroscopy (FT-IR)

The position of the carbonyl (C=O) stretch is sensitive to electronic conjugation and steric inhibition of resonance.

  • Para (4-OMe): The methoxy group is a strong Resonance Donor (+R), which increases the single-bond character of the carbonyl.

    • Result:Lowest Frequency (

      
      ) .
      
  • Meta (3-OMe): The methoxy group exerts an Inductive Withdrawal (-I) effect with no direct resonance donation to the carbonyl.

    • Result:Intermediate Frequency (

      
      ) .
      
  • Ortho (2-OMe): Steric hindrance between the cyclobutyl ring and the ortho-methoxy group forces the carbonyl out of planarity with the benzene ring, reducing conjugation.

    • Result:Highest Frequency (

      
      ) .
      
C. Mass Spectrometry (MS)

While the molecular ion (


) is identical (

190), fragmentation pathways differ.
  • McLafferty Rearrangement: Not favorable for cyclobutyl ketones due to ring strain preventing the formation of the required transition state.

  • Alpha Cleavage:

    • Loss of Cyclobutyl radical (

      
      , mass 55) 
      
      
      
      Acylium ion (
      
      
      ).
    • Para:

      
       135 (Base peak, stable 4-methoxybenzoyl cation).
      
    • Ortho: Prominent "Ortho Effect" peaks (loss of neutral methanol or formaldehyde) may be observed, distinguishing it from meta and para.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This Grignard approach avoids the regioisomeric mixtures common in Friedel-Crafts acylation.

  • Reagents: 4-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), Cyclobutanecarbonitrile (1.0 eq), THF (anhydrous).

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg with an iodine crystal.

    • Add 4-Bromoanisole in THF dropwise to maintain gentle reflux. Stir 1h at RT.

  • Addition:

    • Cool Grignard solution to 0°C.

    • Add Cyclobutanecarbonitrile dropwise.

    • Reflux for 3–4 hours (formation of imine salt).

  • Hydrolysis:

    • Cool to 0°C. Quench with 2M HCl (aq).

    • Stir vigorously at RT for 2h to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexanes:EtOAc 9:1). Target Rf

    
     0.4.
    
Protocol B: Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl n-

    
    *).
    
  • Elution Order: typically Para (most polar/conjugated) < Meta < Ortho (least polar due to shielding/twist).

Decision Logic for Identification

The following diagram illustrates the logical workflow to identify the specific isomer from a crude reaction mixture.

IsomerID Start Unknown Isomer Sample (C12H14O2) NMR Run 1H NMR (CDCl3) Start->NMR Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->Aromatic AABB Pattern: AA'BB' (2 Doublets) Symmetric Integration 2:2 Aromatic->AABB Symmetric ABCD Pattern: ABCD (Multiplet) Complex Splitting Aromatic->ABCD Complex Para IDENTIFIED: Para-Isomer (Target Compound) Confirm IR C=O ~1670 cm-1 AABB->Para IR_Check Check IR Carbonyl Stretch ABCD->IR_Check Meta IDENTIFIED: Meta-Isomer IR C=O ~1685 cm-1 NMR: s, d, t, d pattern IR_Check->Meta Lower Freq Ortho IDENTIFIED: Ortho-Isomer IR C=O >1690 cm-1 Steric Twist Effects IR_Check->Ortho Higher Freq

Caption: Logical workflow for differentiating cyclobutyl methoxyphenyl ketone isomers using NMR and IR data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79414, Cyclobutyl phenyl ketone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Cyclopropyl 4-methoxyphenyl ketone (Homolog Reference Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Unambiguous Structural Confirmation of Cyclobutyl 4-methoxyphenyl ketone: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property protection. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for its ability to deliver a definitive and high-resolution atomic arrangement.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of X-ray crystallography with other common analytical methods for the structural elucidation of a novel compound, "Cyclobutyl 4-methoxyphenyl ketone." We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our claims with authoritative references.

The Imperative of Definitive Structural Elucidation

The journey of a drug candidate from conception to clinic is fraught with challenges, and structural ambiguity can be a significant impediment. In silico modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for proposing a chemical structure. However, these methods often provide data that is open to interpretation, particularly in complex molecules with multiple chiral centers or subtle stereochemical nuances. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic program. X-ray crystallography, by directly visualizing the electron density of a molecule in its crystalline state, provides an irrefutable map of atomic connectivity and stereochemistry, leaving no room for doubt.

Synthesis and Characterization of this compound

The synthesis of the title compound, this compound, is achieved via a Friedel-Crafts acylation reaction, a robust and well-established method for the formation of aryl ketones.[1][2][3]

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.0 eq) to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process.[4]

  • Electrophilic Aromatic Substitution: To the reaction mixture, add a solution of anisole (1.1 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (30 mL). This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

The following diagram illustrates the workflow for the synthesis and initial characterization of this compound.

cluster_synthesis Synthesis cluster_characterization Initial Characterization A Reactants: Anisole, Cyclobutanecarbonyl Chloride, AlCl3, DCM B Friedel-Crafts Acylation A->B C Workup & Extraction B->C D Purification (Column Chromatography) C->D E NMR Spectroscopy D->E F Mass Spectrometry D->F G Proposed Structure E->G F->G

Caption: Workflow from Synthesis to Initial Structural Hypothesis.

The Power of Single-Crystal X-ray Diffraction

While NMR and MS can provide strong evidence for the formation of the desired product, X-ray crystallography offers the ultimate confirmation. The first and often most challenging step in this process is obtaining a high-quality single crystal.[5]

Experimental Protocol: Crystallization

Slow evaporation is a common and effective technique for growing single crystals of small organic molecules.

  • Solvent Selection: Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Crystal Growth: Place the solution in a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or loop and wash them with a small amount of cold solvent.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][6]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.[6]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.[7][8]

The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.

A Single Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution & Refinement D->E F Final Crystal Structure E->F

Caption: The Single-Crystal X-ray Diffraction Workflow.

Illustrative Crystallographic Data

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, for illustrative purposes, we present the crystallographic data for a structurally related compound, (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. This data provides a realistic representation of the type of information obtained from a single-crystal X-ray diffraction experiment.

ParameterIllustrative Value
Crystal Data
Chemical FormulaC₁₅H₂₀O₂
Formula Weight232.32
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.700(1)
b (Å)7.279(2)
c (Å)30.76(1)
α (°)96.70(1)
β (°)94.38(2)
γ (°)93.33(1)
V (ų)1261.0(7)
Z4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)113
Refinement
R-factor (%)4.3
Goodness-of-fit1.03

This data is for a related compound and is presented for illustrative purposes only.

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive structure, it is often used in conjunction with other analytical techniques. Understanding the strengths and limitations of each is crucial for an efficient and comprehensive structural elucidation workflow.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Unambiguous and high-resolution structural determination.[8][9]Requires a high-quality single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and through-space interactions (NOESY).Provides detailed information about the structure in solution. Non-destructive.Can be complex to interpret for large or highly symmetric molecules. May not be able to resolve all stereochemical details unambiguously.[10][11][12][13]
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure.High sensitivity, requires very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.[14][15][16][17][18][19]Does not provide direct information about stereochemistry or atomic connectivity. Fragmentation can be complex and difficult to interpret.

The following diagram illustrates the logical flow of comparing these analytical techniques for structural confirmation.

A Unknown Compound B NMR & MS Analysis A->B C Proposed Structure B->C D X-ray Crystallography C->D Confirmation F Ambiguous or Incomplete Data C->F E Confirmed Structure D->E

Caption: Logic of Structural Elucidation and Confirmation.

Conclusion

In the rigorous and demanding field of drug development, there is no substitute for certainty. While NMR and Mass Spectrometry are powerful tools for proposing and characterizing a chemical structure, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and irrefutable three-dimensional atomic arrangement. The experimental protocols and comparative analysis presented in this guide underscore the critical role of X-ray crystallography in validating molecular structures, thereby de-risking drug discovery programs and accelerating the delivery of new medicines to patients. The investment in obtaining a single crystal and performing a diffraction experiment is a small price to pay for the absolute confidence it provides in the structural foundation of a research program.

References

  • Friedel-Crafts Acylation of Anisole Experiment Part 1, Prelab. (2020, October 15). Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). Retrieved from [Link]

  • Friedel Crafts Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006, October 4). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • X-ray crystallography. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021, March 2). Retrieved from [Link]

  • A beginner's guide to X-ray data processing | The Biochemist. (2021, May 28). Portland Press. Retrieved from [Link]

  • X-ray diffraction studies of poly(aryl ether ether ketone) fibers with different degrees of crystallinity and orientation. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. (2024, November 23). Retrieved from [Link]

  • Mass Spectrometry. Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Time-resolved X-ray study of poly(aryl ether ether ketone) crystallization and melting behaviour. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12). Retrieved from [Link]

  • Crystallization and preliminary X-ray diffraction experiments of arylmalonate decarboxylase from Alcaligenes bronchisepticus. PMC. Retrieved from [Link]

  • Resources | Single-Crystal X-ray Diffraction. OpenScholar. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Crystallization and preliminary X-ray diffraction experiments of arylmalonate decarboxylase from Alcaligenes bronchisepticus. ResearchGate. Retrieved from [Link]

  • Applications in Organic Chemistry. Mass Spectrometry Lab - NV - NTNU. Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2023, November 20). Retrieved from [Link]

  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 13). Retrieved from [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Retrieved from [Link]

  • Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). (2021, January 14). Retrieved from https://www.youtube.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclobutyl 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like Cyclobutyl 4-methoxyphenyl ketone, establishing robust and reliable analytical methods is a critical step in ensuring product quality and regulatory compliance. This guide provides an in-depth comparison of two distinct analytical methods for the quantification of this compound, underpinned by a rigorous cross-validation protocol. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and defensible validation strategy.[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8] This guide will not only detail the validation of two individual methods but also demonstrate their cross-validation to ensure consistency and reliability of results across different analytical techniques.[9][10]

The Analyte: this compound

This compound is an aromatic ketone with a chemical structure that lends itself to analysis by chromatographic and spectroscopic techniques. Its key structural features for analytical purposes are the phenyl ring with a methoxy group, which acts as a chromophore, and the ketone functional group, which can be targeted for derivatization.

Caption: Chemical structure of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[11] For this compound, a reversed-phase HPLC method with UV detection is proposed as the primary analytical technique. The aromatic nature of the molecule allows for strong UV absorbance, providing a basis for sensitive quantification.[12]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in separating moderately polar compounds.[11][13]

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure optimal separation from any potential impurities. The gradient starts at 45:55 (acetonitrile:water) and ramps up to 70:30 over 10 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.[11]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound is determined using a UV scan (e.g., 275 nm).[14]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

Method 2: UV-Visible Spectrophotometry with Derivatization

To provide an orthogonal analytical method for cross-validation, a UV-Visible spectrophotometric method involving derivatization of the ketone functional group is proposed. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and reliable method for the quantification of aldehydes and ketones.[13][15][16] The reaction produces a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and can be measured in the visible region of the spectrum, enhancing specificity and sensitivity.[16]

Experimental Protocol: UV-Vis with DNPH Derivatization
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.05% in 2N HCl).

    • Ethanolic potassium hydroxide solution.

    • Methanol.

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution in methanol, add 1 mL of the DNPH reagent.

    • Heat the mixture in a water bath at 60°C for 30 minutes.

    • Cool the solution to room temperature.

    • Add 5 mL of ethanolic potassium hydroxide to develop the color.

    • Dilute to a final volume of 10 mL with methanol.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the hydrazone derivative (e.g., 480 nm).

  • Standard Preparation: Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure as the samples.

G cluster_0 Derivatization Reaction cluster_1 Quantification Ketone Cyclobutyl 4-methoxyphenyl ketone Hydrazone Intensely Colored 2,4-Dinitrophenylhydrazone Ketone->Hydrazone + DNPH (Acidic, Heat) DNPH 2,4-Dinitrophenylhydrazine DNPH->Hydrazone Spectrophotometer UV-Vis Spectrophotometer (Measure Absorbance at λmax) Hydrazone->Spectrophotometer

Caption: Derivatization of this compound with DNPH.

Cross-Validation Protocol

Cross-validation is performed to ensure that the two developed methods provide equivalent results.[9][17] This is crucial when one method might be used as a primary release method and the other for confirmatory testing or in a different laboratory. The validation of each method will adhere to the ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[1][2][7]

G Start Start Cross-Validation Method_Dev Develop & Optimize HPLC-UV & UV-Vis Methods Start->Method_Dev Individual_Val Individual Method Validation (ICH Q2(R1)) Method_Dev->Individual_Val Specificity Specificity Individual_Val->Specificity Linearity Linearity & Range Individual_Val->Linearity Accuracy Accuracy Individual_Val->Accuracy Precision Precision (Repeatability & Intermediate) Individual_Val->Precision Robustness Robustness Individual_Val->Robustness Cross_Val_Samples Analyze Same Samples by Both Methods Specificity->Cross_Val_Samples Linearity->Cross_Val_Samples Accuracy->Cross_Val_Samples Precision->Cross_Val_Samples Robustness->Cross_Val_Samples Data_Analysis Statistical Comparison of Results (e.g., t-test, F-test) Cross_Val_Samples->Data_Analysis Conclusion Methods are Equivalent Data_Analysis->Conclusion Acceptance Criteria Met Fail Methods are Not Equivalent Investigate & Re-validate Data_Analysis->Fail Criteria Not Met

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data

The following tables summarize the expected performance data from the validation of the two methods.

Table 1: Linearity and Range

ParameterHPLC-UV MethodUV-Vis with DNPH MethodAcceptance Criteria
Linearity Range (µg/mL) 1 - 1000.5 - 25-
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
y-intercept Close to zeroClose to zero-

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV Method (% Recovery)UV-Vis with DNPH Method (% Recovery)Acceptance Criteria
Low (80%) 99.5%98.9%98.0 - 102.0%
Medium (100%) 100.2%100.5%98.0 - 102.0%
High (120%) 99.8%101.2%98.0 - 102.0%

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV Method (%RSD)UV-Vis with DNPH Method (%RSD)Acceptance Criteria
Repeatability (n=6) < 0.5%< 1.0%≤ 2.0%
Intermediate Precision < 1.0%< 1.5%≤ 3.0%

Table 4: Robustness

Parameter VariedHPLC-UV Method (Effect on Results)UV-Vis with DNPH Method (Effect on Results)
Flow Rate (±0.1 mL/min) InsignificantN/A
Column Temperature (±2°C) InsignificantN/A
Mobile Phase Composition (±2%) InsignificantN/A
Derivatization Time (±5 min) N/AInsignificant
Derivatization Temp (±2°C) N/AInsignificant

Discussion of Comparative Performance

The HPLC-UV method is expected to demonstrate higher precision and a wider linear range, making it ideal for routine quality control and stability testing where a high degree of accuracy and the ability to measure a broad range of concentrations are required. Its specificity is inherent in the chromatographic separation, which can resolve the analyte from potential degradation products or impurities.

The UV-Vis method with DNPH derivatization serves as an excellent confirmatory technique. While its precision may be slightly lower than the HPLC method due to the additional sample preparation steps, its specificity is enhanced by the chemical reaction targeting the ketone functional group. This makes it particularly useful for confirming the identity and quantity of the analyte, especially in complex matrices where chromatographic co-elution could be a concern.

The cross-validation exercise, involving the analysis of a single batch of samples by both methods, will provide the ultimate confirmation of their equivalence. Statistical analysis of the results, such as a paired t-test, should show no significant difference between the means obtained by the two methods, thereby validating their interchangeable use for the intended analytical purpose.

Conclusion

This guide has outlined a comprehensive strategy for the development, validation, and cross-validation of two distinct analytical methods for this compound. By employing a primary HPLC-UV method and a secondary derivatization-based UV-Vis method, a robust analytical package can be established. This dual-method approach, validated according to ICH and FDA guidelines, provides a high degree of confidence in the quality and reliability of analytical data, which is fundamental to the successful development of any pharmaceutical product. The continuous lifecycle management of these analytical procedures is also emphasized, ensuring they remain fit for purpose over time.[4][18]

References

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health.
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025). ResearchGate.
  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Research, Society and Development.
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  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
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  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health.
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  • UV/Vis + Photochemistry Database. (n.d.). science-softCon.
  • FDA issues revised guidance for analytical method validation. (2025). ResearchGate.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclobutyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Cyclobutyl 4-methoxyphenyl ketone, with the molecular formula C₁₂H₁₄O₂, is a ketone derivative containing a cyclobutyl and a 4-methoxyphenyl group.[1][2] Due to the lack of a specific SDS, a conservative approach to its handling and disposal is imperative. Based on data from analogous compounds such as tert-butyl-4-methoxyphenol and 4'-methoxyacetophenone, it is prudent to treat this compound as hazardous.[3][4]

Anticipated Hazards:

  • Harmful if swallowed: Oral toxicity is a concern with similar methoxyphenyl compounds.[2][5]

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][5]

  • Aquatic Toxicity: Aromatic compounds can be toxic to aquatic life with long-lasting effects.[3]

  • Suspected Carcinogenicity/Mutagenicity: Some related phenolic compounds are suspected of causing cancer.[3] A study on a similar compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, indicated cytotoxic and DNA-damaging effects in human lymphocytes.[6]

PropertyValue/InformationSource
Chemical Name This compound[1]
Synonyms cyclobutyl(4-methoxyphenyl)methanone[1]
CAS Number 100121-80-0[1][2]
Molecular Formula C₁₂H₁₄O₂[1][2]
Molecular Weight 190.24 g/mol [1]
Storage 2-8°C Refrigerator[1]

Immediate Safety Protocols and Spill Management

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10][11]

Protocol for Waste Collection and Segregation:

  • Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.[12]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").[12]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Accumulation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13] Keeping waste streams separate can reduce disposal costs.[13]

Final Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound assess Assess Hazards (Treat as Harmful, Irritant, Aquatic Toxin) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe High Hazard collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect saa Store in Designated Satellite Accumulation Area (SAA) collect->saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup saa->contact_ehs licensed_disposal Arrange for Disposal via a Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal incineration Recommended Disposal Method: Incineration with Combustible Solvent and Afterburner/Scrubber licensed_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Disposal Methodology:

The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[4] The preferred technique for compounds of this nature is incineration.

  • Consult a Professional: Engage with your institution's EHS department or a certified waste management provider to handle the disposal.[14]

  • Incineration: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures complete destruction of the compound and minimizes the release of harmful byproducts into the atmosphere.

Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15] Academic laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative standards for managing hazardous waste in academic settings.[16] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable laws.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to proper segregation and final disposal via a licensed contractor—researchers can effectively manage this chemical waste stream. Always prioritize safety and consult with your institution's EHS professionals to ensure compliance and best practices.

References

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